(1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYXCGFXZPLEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464984 | |
| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-81-8 | |
| Record name | (2-Ethyl-2H-[1,2,4]triazol-3-yl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic organic compound, belongs to the versatile 1,2,4-triazole class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and potential for biological activity. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available predicted data and contextualizes it within the broader landscape of 1,2,4-triazole derivatives, which are known for their significant pharmacological applications.
Chemical and Physical Properties
This compound, with the CAS number 215868-81-8 and a molecular formula of C5H9N3O, is a small molecule with potential for diverse chemical interactions.[1] A summary of its predicted and known physicochemical properties is presented in Table 1. These predicted values, primarily sourced from chemical suppliers, offer initial insights into the compound's behavior.[2] It is important to note the absence of experimentally determined data for properties such as melting and boiling points in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9N3O | Sigma-Aldrich[3] |
| Molecular Weight | 127.15 g/mol | Sigma-Aldrich[3] |
| CAS Number | 215868-81-8 | Sigma-Aldrich[3] |
| Predicted Boiling Point | 292.2 ± 42.0 °C | LookChem[2] |
| Predicted Density | 1.26 ± 0.1 g/cm³ | LookChem[2] |
| Predicted pKa | 13.19 ± 0.10 | LookChem[2] |
| Predicted LogP | -0.20970 | LookChem[2] |
| Exact Mass | 127.074561919 | LookChem[2] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
| Rotatable Bond Count | 2 | LookChem[2] |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature. However, general synthetic strategies for 1,2,4-triazole derivatives are well-established. A plausible synthetic approach could involve the cyclization of a suitably substituted thiosemicarbazide derivative.
General Experimental Protocol for a Related 1,2,4-Triazole Derivative
The following is a representative protocol for the synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which serves as a common precursor for various 1,2,4-triazole derivatives.
Materials:
-
Substituted acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of the appropriate acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed.
-
The resulting potassium salt is then reacted with hydrazine hydrate.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the product is precipitated by acidification with hydrochloric acid.
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Further modification of the resulting triazole, for instance, through N-alkylation with an ethyl halide and subsequent functional group transformations, would be necessary to arrive at the target molecule, this compound.
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Biological Activity
While no specific biological studies on this compound have been found, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically used drugs.[4][5][6] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities.
Potential Pharmacological Profile
-
Antifungal Activity: The 1,2,4-triazole moiety is a cornerstone of many antifungal agents, such as fluconazole and itraconazole.[6] These compounds typically act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[5]
-
Antibacterial Activity: Various 1,2,4-triazole derivatives have been reported to exhibit activity against a range of bacterial strains.[4][7][8]
-
Anticancer Activity: Some compounds incorporating the 1,2,4-triazole ring have shown cytotoxic effects against different cancer cell lines.[9]
The potential biological activities of the 1,2,4-triazole scaffold are diverse and significant in the field of medicinal chemistry.
Caption: Potential biological activities of the 1,2,4-triazole scaffold.
Safety and Handling
Specific safety and handling data for this compound is not available. For related 1,2,4-triazole compounds, general laboratory safety precautions are recommended. These include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, or contact with skin and eyes.
Conclusion
This compound is a chemical entity with predicted properties that suggest its potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is currently lacking in the public domain, the well-documented and diverse biological activities of the 1,2,4-triazole scaffold provide a strong rationale for further investigation of this and related compounds. Future research should focus on the experimental validation of its physicochemical properties, the development of an efficient synthetic route, and the systematic evaluation of its biological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 215868-81-8 [sigmaaldrich.com]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secure Verification [radar.ibiss.bg.ac.rs]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Potential of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(1-ethyl-1H-1,2,4-triazol-5-yl)methanol , identified by the CAS number 215868-81-8 , is a heterocyclic organic compound belonging to the 1,2,4-triazole class. While specific in-depth research on this particular molecule is limited in publicly available scientific literature, the broader family of 1,2,4-triazoles is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a summary of the available physicochemical data for this compound and explores the well-documented synthesis and biological potential of the 1,2,4-triazole scaffold.
Physicochemical Properties
Quantitative data for this compound has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 215868-81-8 | N/A |
| Molecular Formula | C₅H₉N₃O | N/A |
| Molecular Weight | 127.15 g/mol | N/A |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | ZQYXCGFXZPLEKX-UHFFFAOYSA-N | [1] |
Synthesis of 1,2,4-Triazole Derivatives: A General Overview
Below is a generalized workflow illustrating a common synthetic approach to 1,2,4-triazole derivatives.
Biological Activities and Potential Applications of 1,2,4-Triazoles
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2]
Antifungal Activity: Many commercially successful antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3]
Anticancer Activity: Numerous studies have reported the potential of 1,2,4-triazole derivatives as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, disruption of cell cycle progression, and induction of apoptosis.[4]
Other Biological Activities: The versatility of the 1,2,4-triazole ring has led to the discovery of compounds with a wide array of other biological properties, including:
The diverse biological activities of 1,2,4-triazoles underscore the potential of this compound as a lead compound for further investigation and drug development.
Potential Mechanisms of Action: A Conceptual Overview
The biological effects of 1,2,4-triazole derivatives are often attributed to their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Future Directions
The information presented here highlights the significant therapeutic potential of the 1,2,4-triazole class of compounds. While specific data on this compound is currently scarce, its structural similarity to other biologically active triazoles suggests that it warrants further investigation. Future research should focus on developing a robust synthetic route for this compound and conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile and potential therapeutic applications. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to explore new chemical entities for the treatment of a wide range of diseases.
References
- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. fishersci.dk [fishersci.dk]
An In-depth Technical Guide on (1-ethyl-1H-1,2,4-triazol-5-yl)methanol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways leading to (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the molecular architecture and outlines plausible synthetic strategies based on established organic chemistry principles.
Chemical Structure
This compound is a substituted triazole derivative. The core of the molecule is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, specifically a 1,2,4-triazole. This core is substituted at two positions:
-
An ethyl group is attached to the nitrogen atom at position 1.
-
A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at position 5.
The presence of the hydroxyl group and the triazole ring makes this molecule a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.
Molecular Formula: C₅H₉N₃O
CAS Number: 215868-81-8
Synthetic Approaches
Plausible Synthesis of the Precursor: 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
The synthesis of the key aldehyde intermediate can be approached through the construction of the triazole ring with the formyl group (or a precursor) already in place.
Logical Synthesis Pathway for the Aldehyde Precursor
Caption: Plausible synthesis of this compound.
A potential method for the formation of the 1-ethyl-1,2,4-triazole ring with a C5-substituent involves the reaction of an N-ethylated amide or imidate with a hydrazine derivative. For instance, the cyclization of a derivative of N-ethylformamide with formohydrazide in the presence of a dehydrating agent could yield the triazole ring. The introduction of the formyl group at the C5 position could be achieved by using a protected formyl equivalent during the cyclization, followed by deprotection.
Reduction of the Aldehyde to the Alcohol
The final and crucial step in this proposed synthesis is the reduction of the aldehyde functionality of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde to the primary alcohol, this compound. This is a standard transformation in organic synthesis.
Experimental Workflow for the Reduction Step
Caption: General workflow for the reduction of the aldehyde to the alcohol.
Detailed Hypothetical Protocol for the Reduction:
-
Dissolution: 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) is dissolved in a suitable anhydrous solvent such as methanol or ethanol.
-
Cooling: The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 - 1.5 eq), is added portion-wise to the stirred solution. The use of a milder reducing agent is preferable to avoid potential side reactions.
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute aqueous acid solution (e.g., 1 M HCl) to destroy the excess reducing agent.
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is then purified by a suitable method, such as column chromatography on silica gel, to afford the pure product.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Ratio (Aldehyde:Reductant) | 1 : 1.2 |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Yield (Theoretical) | >90% |
Alternative Synthetic Strategies
Other synthetic routes to this compound could also be envisioned:
-
Alkylation of a Pre-formed Triazole: Synthesis of (1H-1,2,4-triazol-5-yl)methanol followed by selective N-alkylation with an ethylating agent (e.g., ethyl iodide or diethyl sulfate). This approach might lead to a mixture of N1 and N2 alkylated isomers, requiring careful separation.
-
Functional Group Interconversion: Synthesis of a 1-ethyl-1H-1,2,4-triazole with a different functional group at the 5-position (e.g., a carboxylic acid ester) followed by its reduction to the hydroxymethyl group. For example, the reduction of ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the target alcohol.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the preparation of the corresponding 5-carbaldehyde derivative, followed by a standard reduction protocol. The availability of various synthetic methods for the 1,2,4-triazole core allows for flexibility in the overall synthetic design. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field to produce this and related compounds for further investigation and application.
Technical Guide: Spectroscopic and Synthetic Overview of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Disclaimer: Publicly available, peer-reviewed spectroscopic data and detailed experimental protocols specifically for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol are limited. This guide provides a comprehensive overview based on established chemical principles and spectroscopic data from closely related 1-alkyl-1,2,4-triazole derivatives. The information herein is intended to serve as a predictive and methodological resource for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from the analysis of similar compounds reported in the literature.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | ~7 | Typical range for an ethyl group attached to a nitrogen atom in a heterocyclic ring. |
| CH₂ (ethyl) | 4.0 - 4.3 | Quartet (q) | ~7 | The quartet is due to coupling with the adjacent methyl protons. |
| CH₂ (methanol) | 4.6 - 4.9 | Singlet (s) or Doublet (d) | - | May appear as a doublet if coupled with the hydroxyl proton. |
| CH (triazole) | 7.8 - 8.2 | Singlet (s) | - | The chemical shift of the triazole ring proton can vary depending on the solvent and substitution. |
| OH (methanol) | Variable | Broad Singlet (br s) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (ethyl) | 14 - 16 | Typical for an ethyl group. |
| CH₂ (ethyl) | 42 - 45 | Attached to the triazole nitrogen. |
| CH₂ (methanol) | 55 - 60 | Attached to the triazole ring. |
| C3 (triazole) | 145 - 150 | The carbon atom of the triazole ring bearing the methanol group. |
| C5 (triazole) | 150 - 155 | The unsubstituted carbon atom of the triazole ring. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[3] |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | From the ethyl and methylene groups.[4] |
| C=N Stretch (triazole ring) | 1500 - 1650 | Medium | Typical for azole rings. |
| C-N Stretch (triazole ring) | 1200 - 1400 | Medium-Strong | |
| C-O Stretch (primary alcohol) | 1000 - 1085 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 128 | Molecular ion peak in positive ion mode (Electrospray Ionization - ESI). |
| [M]⁺˙ | 127 | Molecular ion in Electron Ionization (EI). |
| [M-N₂]⁺˙ | 99 | A common fragmentation pathway for triazoles is the loss of a nitrogen molecule.[5] |
| [M-CH₂OH]⁺ | 96 | Loss of the hydroxymethyl group. |
| [M-C₂H₅]⁺ | 98 | Loss of the ethyl group. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for similar compounds.[6]
2.1. Synthesis of this compound
This synthesis can be envisioned as a multi-step process starting from ethylamine and leading to the desired product.
-
Step 1: Formation of Ethyl Formamide. Gently heat a mixture of ethylamine and an excess of ethyl formate. The reaction progress can be monitored by TLC. After completion, the excess ethyl formate is removed under reduced pressure to yield ethyl formamide.
-
Step 2: Synthesis of 1-Ethyl-1,2,4-triazole. This step involves the cyclization of ethyl formamide with formohydrazide. The reactants are heated, and the resulting 1-ethyl-1,2,4-triazole can be purified by distillation or chromatography.
-
Step 3: Lithiation and Functionalization. 1-Ethyl-1,2,4-triazole is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to deprotonate the C5 position of the triazole ring.
-
Step 4: Reaction with Formaldehyde. Gaseous formaldehyde (generated from paraformaldehyde) is then bubbled through the solution of the lithiated triazole.
-
Step 5: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
2.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[1] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on NaCl plates (for oils) or as a KBr pellet (for solids).[7]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI or EI source to confirm the molecular weight and elemental composition of the synthesized compound.[5]
Mandatory Visualizations
Caption: General synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl-Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its metabolic stability, capacity for hydrogen bonding, and dipole interactions make it a privileged scaffold in drug design. Ethyl-substituted triazoles, in particular, offer a versatile platform for developing novel therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of various ethyl-substituted triazole isomers, detailed experimental protocols for their synthesis, and visual workflows to aid in research and development.
Physicochemical Properties of Ethyl-Substituted Triazole Isomers
The position of the ethyl group and the arrangement of nitrogen atoms within the triazole ring significantly influence the molecule's physical and chemical characteristics. Understanding these properties is crucial for applications in drug development, particularly for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. The key physicochemical data for common ethyl-substituted triazole isomers are summarized below.
| Property | 1-Ethyl-1H-1,2,3-triazole | 1-Ethyl-1H-1,2,4-triazole | 3-Ethyl-1H-1,2,4-triazole | 4-Ethyl-4H-1,2,4-triazole |
| Molecular Formula | C₄H₇N₃ | C₄H₇N₃ | C₄H₇N₃ | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol [1] | 97.12 g/mol [2] | 97.12 g/mol [3] | 97.12 g/mol [4] |
| Melting Point (°C) | N/A | N/A | 61-62[5] | N/A |
| Boiling Point (°C) | N/A | 65-68 (at 12 Torr) | 235.3 (Predicted)[5] | N/A |
| Density (g/cm³) | N/A | 1.11 (Predicted) | 1.116 (Predicted)[5] | N/A |
| pKa (Predicted) | N/A | 3.25[6] | N/A | N/A |
| XLogP3 / logP | 0.2[1] | -0.4[2] | 0.8[3][5] | -0.3[4] |
N/A: Data not available in the searched literature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of triazole isomers. The chemical shifts of the ethyl group protons and the aromatic protons on the triazole ring provide definitive information about the substitution pattern.
| Compound | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |
| 3-Ethyl-1H-1,2,4-triazole | (CDCl₃): 1.37 (3H, t, J = 7.5 Hz), 2.88 (2H, q, J = 7.5 Hz), 8.06 (1H, s, 5-H), 9.4 (1H, br, NH)[7] | N/A |
| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | (DMSO-d₆): 1.27 (t, J = 7 Hz, 3H), 4.28 (q, J = 7 Hz, 2H), 5.67 (s, 2H), 7.33-7.37 (m, 5H), 8.90 (s, 1H)[8] | (DMSO-d₆): 14.1, 59.9, 53.1, 128.0, 128.3, 128.8, 135.8, 141.2, 160.4 |
Note: NMR data for other isomers were not sufficiently detailed in the provided search results.
Synthesis of Ethyl-Substituted Triazoles: Experimental Protocols
The synthesis of triazoles can be broadly categorized based on the target isomer. The Huisgen 1,3-dipolar cycloaddition ("click chemistry") is the most prominent method for preparing 1,2,3-triazoles, while classical condensation reactions like the Pellizzari and Einhorn-Brunner reactions are standard for accessing 1,2,4-triazoles.
Logical Overview of Triazole Synthesis
The choice of synthetic route is dictated by the desired substitution pattern on the triazole ring. The following diagram illustrates the general logic for synthesizing 1,4-disubstituted 1,2,3-triazoles versus 3,5-disubstituted 1,2,4-triazoles.
References
- 1. 1-Ethyl-1H-1,2,3-triazole | C4H7N3 | CID 10887837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-1,2,4-triazole | C4H7N3 | CID 519305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-4H-1,2,4-triazole | C4H7N3 | CID 566284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1-ETHYL-1,2,4-TRIAZOLE CAS#: 16778-70-4 [m.chemicalbook.com]
- 7. 3-Ethyl-1H-1,2,4-triazole | 7411-16-7 [chemicalbook.com]
- 8. rsc.org [rsc.org]
The Diverse Biological Landscape of 1,2,4-Triazoles: A Technical Review for Drug Discovery
An in-depth exploration of the multifaceted pharmacological activities of 1,2,4-triazole derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive literature review of the diverse biological activities exhibited by 1,2,4-triazole derivatives, with a focus on their antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative biological data, experimental methodologies, and key signaling pathways.
Antimicrobial Activity
1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with numerous studies reporting their efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives | 0.132 - 0.264 mM | - | - | - | [1] |
| Fused 1,2,4-triazolo[3,4-b][2][3][4]thiadiazines | - | - | 3.125 | 3.125 | [5] |
| Clinafloxacin-triazole hybrids | 0.25 (MRSA) | - | 0.25 - 1 | 0.25 - 1 | [5] |
| Ofloxacin-1,2,4-triazole analogues | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - | [1] |
| 2-methylpiperazine derivative | - | - | 0.25 (MDR) | - | [1] |
Note: The specific derivatives and bacterial strains tested can be found in the cited references. This table provides a representative sample of the reported activities.
Antifungal Activity
The antifungal activity of 1,2,4-triazoles is perhaps their most well-known and clinically significant application. Marketed antifungal drugs such as fluconazole and itraconazole are based on this core structure. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| Benzimidazole-1,2,4-triazole derivatives | - | - | - | [6] |
| Myrtenal-1,2,4-triazole-thioether hybrids | - | - | - | [2] |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | 0.0625–1 | - | - | [2] |
| Thiazolo[4,5-d]pyrimidine-1,2,4-triazole hybrids | 0.06 - 2 | - | - | [7] |
| Miconazole analogue with 3,4-dichlorobenzyl | 0.5 | - | - | [7] |
Note: This table presents a selection of reported MIC values. For detailed information on specific compounds and fungal strains, please consult the cited literature.
Anticancer Activity
The antiproliferative properties of 1,2,4-triazoles have been extensively investigated, with many derivatives showing potent activity against a variety of cancer cell lines. The mechanisms of action are diverse and can include inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or interference with cellular processes like tubulin polymerization. The anticancer efficacy is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | HepG2 (Liver) | Reference |
| Butane-1,4-dione derivative (10a) | 6.43 | 5.6 | 21.1 | - | [8] |
| Butane-1,4-dione derivative (10d) | 10.2 | 9.8 | 16.5 | - | [8] |
| Coumarin-triazole-thiosemicarbazone hybrid | - | - | - | - | [9] |
| Eugenol-1,2,4-triazole derivative (10) | 1.42 (MDA-MB 231) | - | - | - | [10] |
| Indole–triazole scaffold (8b) | - | - | - | Cell Viability: 10.99 ± 0.59 | [11] |
Note: This table provides a snapshot of the vast research in this area. The specific cell lines and experimental conditions are detailed in the referenced publications.
Antiviral Activity
1,2,4-triazole derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes simplex virus (HSV). The antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide moiety, is a well-known example. The mechanisms of antiviral action can vary, from inhibiting viral replication enzymes to interfering with viral entry into host cells. Antiviral activity is often reported as the half-maximal effective concentration (EC50).
Table 4: Antiviral Activity of Selected 1,2,4-Triazole Derivatives (EC50 in µM)
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| 1,4-disubstituted-1,2,3-triazole derivative 1 | Chikungunya virus (BRA/RJ/18) | Vero | 19.9 | |
| 1,4-disubstituted-1,2,3-triazole derivative 2 | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 | |
| Acyclovir analogue (condensed triazolopyrimidine) | Herpes Simplex Virus 1 | - | - | |
| Ribavirin analogue | - | - | - | |
| 3,4,5-trisubstituted 1,2,4-4H triazole | HIV-1 | - | - |
Note: Data on antiviral activity in tabular format is less common in the literature. This table represents available data, and further details can be found in the cited reviews.
Anti-inflammatory Activity
Several 1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Table 5: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Diaryl-1,2,4-triazole derivative (21a) | 9.15 | 2.13 | |
| Diaryl-1,2,4-triazole derivative (21b) | 8.85 | 1.98 | |
| Schiff base with 1,2,4-triazole ring (4) | 117.8 | 1.76 | |
| Pyrrolo[3,4-d]pyridazinone-1,2,4-triazole hybrid (8b) | 70.96 | 47.83 | |
| Eugenol-1,2,4-triazole derivative (10) | - | 0.28 | [10] |
Note: The selectivity for COX-2 over COX-1 is a key parameter in the development of new anti-inflammatory agents. Please refer to the cited articles for detailed selectivity data.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of 1,2,4-triazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (1,2,4-triazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Solvent control (negative control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Dilution Series:
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium to obtain a range of concentrations.
-
Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
-
Inoculation:
-
Add the prepared inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer
-
Test compound solution
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
Procedure:
-
Inoculation of Agar Plates:
-
Spread a standardized inoculum of the microorganism evenly over the entire surface of the agar plate to create a lawn.
-
-
Creation of Wells:
-
Using a sterile cork borer, create uniform wells in the agar.
-
-
Application of Test Substances:
-
Pipette a fixed volume of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound (1,2,4-triazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
Include control wells with untreated cells and cells treated with the vehicle (solvent).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,2,4-triazoles stem from their ability to interact with and modulate various biological pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary target for antifungal triazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, inhibiting its function. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting growth.
Anticancer Mechanism: EGFR Signaling Pathway Inhibition
Certain 1,2,4-triazole derivatives exhibit anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Small molecule inhibitors, including some triazole derivatives, can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Experimental and Logical Workflows
Visualizing the workflow of biological screening and the logical relationships in structure-activity studies can aid in the efficient design and evaluation of new 1,2,4-triazole derivatives.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of newly synthesized 1,2,4-triazole compounds.
Key Structure-Activity Relationships (SAR)
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended moieties. While specific SARs vary for each biological target, some general trends have been observed.
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. This technical guide has provided a consolidated overview of the antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties of 1,2,4-triazole derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly the inhibition of key enzymes and signaling pathways, provides a strong foundation for the rational design of next-generation therapeutics. The continued exploration of the vast chemical space around the 1,2,4-triazole nucleus holds significant promise for the discovery of novel and more effective drugs to address a wide range of diseases.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Potential Pharmacological Profile of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a potential and hypothetical pharmacological profile for the compound (1-ethyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 215868-81-8). As of the date of this publication, specific pharmacological data for this exact molecule is not available in the public domain. The information presented herein is extrapolated from the known biological activities of the broader 1,2,4-triazole class of compounds and is intended to serve as a guide for potential future research.
Introduction: The 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, which is a prominent feature in a wide array of pharmacologically active compounds.[1][2][3] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in medicinal chemistry.[3] Clinically approved drugs containing the 1,2,4-triazole moiety span a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, voriconazole), antiviral agents (e.g., ribavirin), and anticancer agents (e.g., letrozole, anastrozole).[3][4] The broad spectrum of biological activities associated with this scaffold suggests that novel derivatives, such as this compound, represent promising candidates for drug discovery and development.[5][6]
This whitepaper will explore the potential pharmacological profile of this compound by proposing a hypothetical research and development workflow, outlining potential biological activities, and providing detailed experimental protocols for their investigation.
Proposed Research and Development Workflow
The investigation of a novel compound like this compound would typically follow a structured workflow from initial screening to preclinical evaluation. The diagram below illustrates a generalized workflow for this process.
Potential Pharmacological Activities and Targets
Based on the extensive literature on 1,2,4-triazole derivatives, this compound could plausibly exhibit a range of biological activities. The primary areas for investigation would include antifungal, anticancer, and anti-inflammatory effects.
Potential Antifungal Activity
Many of the most successful 1,2,4-triazole drugs are antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3]
The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
Potential Anticancer Activity
Certain 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and enzymes like aromatase.[7][8] Given this precedent, this compound warrants investigation as a potential anticancer agent.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described in the subsequent section.
Table 1: Hypothetical In Vitro Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
| Cryptococcus neoformans | 4 |
Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | 12.5 | 0.8 |
| A549 (Lung) | 25.2 | 1.2 |
| HCT116 (Colon) | 18.7 | 1.0 |
Table 3: Hypothetical In Vivo Efficacy in a Murine Xenograft Model (MCF-7)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Compound X | 25 | 900 | 40 |
| Compound X | 50 | 600 | 60 |
Detailed Experimental Protocols
The following are detailed, albeit hypothetical, protocols for assessing the potential pharmacological activities of this compound.
Protocol: Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.
Methodology:
-
Fungal Strains: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are cultured in appropriate liquid media (e.g., RPMI-1640).
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation: Fungal suspensions are prepared and adjusted to a final concentration of 0.5-2.5 x 10³ cells/mL. Each well is inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the test compound on human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 5,000 cells/well. Cells are allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compound for 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.
Protocol: Murine Xenograft Model for In Vivo Efficacy
Objective: To assess the in vivo antitumor efficacy of the test compound.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: MCF-7 cells are harvested and suspended in Matrigel. 1 x 10⁷ cells are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (approx. 100-150 mm³), mice are randomized into treatment groups (e.g., vehicle control, test compound at two dose levels). The compound is administered daily via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor size and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition is calculated.
Conclusion and Future Directions
While specific experimental data for this compound is currently lacking, the well-established and diverse pharmacological activities of the 1,2,4-triazole scaffold provide a strong rationale for its investigation as a potential therapeutic agent. The hypothetical framework presented in this whitepaper outlines a clear path for the systematic evaluation of its antifungal and anticancer potential. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses. Positive initial findings would warrant progression to lead optimization and in vivo studies to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Triazoles: A Technical Guide to Synthesis and Therapeutic Discovery
Aimed at the forefront of chemical biology, this technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel triazole derivatives. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry due to their remarkable metabolic stability and diverse pharmacological activities. This document details the synthetic routes to these promising compounds, their biological evaluation against critical disease targets, and the underlying mechanisms of action, supported by comprehensive data, detailed experimental protocols, and visual pathway diagrams.
Synthetic Strategies: Building the Triazole Core
The versatility of the triazole ring, existing as either 1,2,3- or 1,2,4-isomers, allows for a multitude of synthetic approaches. Modern methodologies, particularly the advent of "click chemistry," have revolutionized the accessibility and diversity of these compounds.[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction stands as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles, prized for its high yields, regioselectivity, and mild reaction conditions.[1][3] This method involves the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.
Synthesis of 1,2,4-Triazole Derivatives
A variety of methods exist for the synthesis of the 1,2,4-triazole core. One common approach involves the reaction of hydrazides with various reagents, followed by cyclization. For instance, the reaction of nicotinohydrazide with carbon disulfide can lead to a dithiocarbazate intermediate, which is then cyclized to form a 5-mercapto-substituted 1,2,4-triazole.[4]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
General Protocol for Synthesis of 5-Mercapto-1,2,4-Triazole Derivatives
This protocol outlines a common route to 1,2,4-triazole-3-thiols.[4]
Materials:
-
Aryl/heteroaryl carbohydrazide (1.0 eq)
-
Potassium hydroxide (1.5 eq)
-
Carbon disulfide (1.5 eq)
-
Ethanol
-
Hydrazine hydrate (or ammonia solution)
Procedure:
-
Dissolve the carbohydrazide and potassium hydroxide in ethanol.
-
Add carbon disulfide to the solution and stir at room temperature. This forms the potassium dithiocarbazate salt.
-
After the formation of the salt, add hydrazine hydrate or an ammonia solution.
-
Reflux the mixture with stirring for several hours until the evolution of hydrogen sulfide ceases.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield the purified product.
Biological Evaluation: From Bench to Biological Insight
The synthesized triazole derivatives are subsequently evaluated for their biological activity against various disease models. Here, we focus on their potential as both anticancer and antifungal agents.
Anticancer Activity: Targeting Cellular Proliferation
Many novel triazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6] The cytotoxicity of these compounds is often assessed using the MTT assay.
Antifungal Activity: Combating Pathogenic Fungi
Triazole-based compounds, such as fluconazole, are well-established antifungal agents.[7][8][9][10][11] The in vitro antifungal susceptibility of new derivatives is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[15]
-
Treat the cells with various concentrations of the triazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
CLSI Broth Microdilution Method for Antifungal Susceptibility
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[16][17][18][19]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Triazole derivatives
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the triazole derivatives in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
Quantitative Data Summary
The following tables summarize the biological activity of representative novel triazole derivatives.
Table 1: Anticancer Activity of Novel 1,2,4-Triazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 7d | HeLa | < 12 | [6] |
| 7e | HeLa | < 12 | [6] |
| 10a | MCF-7 | 6.43 | [6] |
| 10a | HeLa | 5.6 | [6] |
| 10a | A549 | 21.1 | [6] |
| 10d | MCF-7 | 10.2 | [6] |
| 10d | HeLa | 9.8 | [6] |
| 10d | A549 | 16.5 | [6] |
| TP6 | B16F10 | 41.12 - 61.11 | [4] |
Table 2: Antifungal Activity of Novel Fluconazole Analogues
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 9g | Various pathogenic fungi | ≤ 0.125 | [7] |
| 9k | Various pathogenic fungi | ≤ 0.125 | [7] |
| 10h | Candida species | <0.01 to 0.5 | [8] |
| 11h | Candida species | <0.01 to 0.5 | [8] |
Mechanism of Action: Unraveling the Signaling Pathways
Understanding the molecular targets and signaling pathways modulated by these triazole derivatives is crucial for rational drug design and development.
Anticancer Mechanism: Disruption of the Cytoskeleton and Signaling Cascades
A significant number of anticancer triazoles exert their effects by targeting tubulin, a key component of the cellular cytoskeleton.[5][20] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20]
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. njccwei.com [njccwei.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on (1-ethyl-1H-1,2,4-triazol-5-yl)methanol (C5H9N3O)
Introduction
The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This privileged structure is known for its metabolic stability, hydrogen bonding capacity, and dipole character, which contribute to its ability to interact with various biological targets.[1] Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] This technical guide provides a detailed theoretical overview of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a simple yet potentially bioactive member of this chemical class. The guide will cover its predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities and mechanisms of action based on structure-activity relationships of related compounds.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.[5] In the absence of experimental data, computational methods can provide reliable estimations.[5][6] The predicted properties for this compound are summarized in the table below.
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 127.14 g/mol | Calculation |
| LogP | -0.8 to 0.2 | ALOGPS, ChemDraw |
| Aqueous Solubility | High | Based on LogP and presence of polar groups |
| pKa (most acidic) | ~13-14 (hydroxyl proton) | ACD/Labs, MarvinSketch |
| pKa (most basic) | ~2-3 (triazole nitrogen) | ACD/Labs, MarvinSketch |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Proposed Synthesis and Experimental Protocol
The synthesis of 1,5-disubstituted-1H-1,2,4-triazoles can be achieved through various established methods.[7][8][9] A plausible and efficient route to synthesize this compound is proposed, starting from ethylhydrazine and a suitable C2 synthon. A common strategy involves the cyclization of an N-acylamidrazone derivative.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of Ethyl Formylhydrazide
-
To a solution of ethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add ethyl formate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude ethyl formylhydrazide.
Step 2: Synthesis of the Amidrazone Intermediate
-
The crude ethyl formylhydrazide is treated with a dehydrating agent like phosphorus oxychloride (POCl3) to form the corresponding imidoyl chloride.
-
This intermediate is then reacted with an ammonia source in a suitable solvent to yield the formamidine derivative.
Step 3: Cyclization to form the Triazole Ring
-
The amidrazone intermediate is cyclized by heating in the presence of a suitable reagent that can provide the remaining carbon atom, such as an orthoformate.
-
Alternatively, the synthesis could proceed via the reaction of ethylhydrazine with a derivative of glycolic acid, followed by cyclization.
Step 4: Introduction of the Hydroxymethyl Group
If the C5 substituent is not introduced during the cyclization, a 5-carboxy or 5-carboethoxy triazole intermediate can be synthesized and subsequently reduced to the hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
Purification:
The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol) followed by recrystallization.
Characterization:
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.[1][10]
Antifungal Activity: Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives.[2] They typically act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N1-ethyl group in the target molecule is a common feature in some azole antifungals. The 5-hydroxymethyl group could potentially enhance solubility and interact with the active site of the enzyme.
Anticancer Activity: Certain 1,2,4-triazole derivatives have shown promise as anticancer agents by various mechanisms, including the inhibition of tubulin polymerization, aromatase inhibition, and induction of apoptosis.[10][11] The small and polar nature of this compound might allow it to function as a scaffold for the development of more complex anticancer agents.
Other Potential Activities: The 1,2,4-triazole nucleus is also found in compounds with antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[3][4] The specific activity of this compound would need to be determined through biological screening.
Caption: Hypothetical antifungal signaling pathway targeted by a 1,2,4-triazole derivative.
Conclusion
This compound is a small molecule with a core 1,2,4-triazole structure that is associated with a wide range of biological activities. While specific data for this compound is lacking, this guide provides a comprehensive theoretical framework based on the known properties of related analogs. The predicted physicochemical properties suggest good drug-like characteristics. The proposed synthetic route offers a viable method for its preparation. Based on structure-activity relationships, this compound holds potential for further investigation, particularly in the areas of antifungal and anticancer research. The experimental validation of the predictions and proposals outlined in this guide is a necessary next step to uncover the true therapeutic potential of this compound.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients [frontiersin.org]
- 7. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Predicted Properties of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and biological properties of the novel compound (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. As a member of the 1,2,4-triazole class of heterocyclic compounds, this molecule is of significant interest for its potential therapeutic applications. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1] This document outlines the in silico predicted properties of this compound, details the experimental protocols for the validation of these predictions, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the early stages of drug discovery and development.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion. The predicted properties for this compound are summarized in the table below. These values are computationally derived and provide a preliminary assessment of the molecule's drug-like characteristics.
| Property | Predicted Value |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.15 g/mol |
| Boiling Point | 292.2 ± 42.0 °C |
| pKa | 13.19 ± 0.10 |
| Density | 1.26 ± 0.1 g/cm³ |
| LogP | -0.2097 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 50.94 Ų |
Predicted ADMET Properties
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical component of the drug discovery process, helping to identify compounds with favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools, such as SwissADME, pkCSM, and ProTox-II, are valuable for early-stage evaluation.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Predicted Characteristic |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| CYP450 Inhibition | Predicted to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 |
| Substrate for P-glycoprotein | No |
| Human Intestinal Absorption | >90% |
| Caco-2 Permeability | Moderate |
| Renal OCT2 Substrate | Likely |
Toxicity
| Endpoint | Predicted Outcome |
| AMES Toxicity | Non-mutagenic |
| Hepatotoxicity | Low risk |
| Carcinogenicity | Unlikely |
| Acute Oral Toxicity (LD₅₀) | Class 4 (300 - 2000 mg/kg) |
| Skin Sensitization | Low probability |
Predicted Biological Activities
The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs.[2] Derivatives of this heterocyclic system have been reported to exhibit a broad range of biological activities.
General Predicted Activities for 1,2,4-Triazole Derivatives:
-
Antifungal: Many commercially available antifungal agents, such as fluconazole and itraconazole, are based on the triazole structure.[2]
-
Antibacterial: Certain 1,2,4-triazole derivatives have shown efficacy against various bacterial strains.[1]
-
Anticancer: The triazole nucleus is a component of some anticancer drugs, like letrozole.
-
Anti-inflammatory: Anti-inflammatory properties have been reported for this class of compounds.[1]
-
Antiviral: Ribavirin, an antiviral medication, contains a 1,2,4-triazole ring.[2]
For the specific compound, this compound, in silico target prediction suggests potential interactions with enzymes involved in oxidative stress response and inflammatory pathways.
Experimental Protocols
To validate the in silico predictions, a series of in vitro experiments are essential. The following section details the standard protocols for determining key physicochemical and pharmacokinetic properties.
Determination of Aqueous Solubility
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Alternatively, add a small volume of the DMSO stock solution to the PBS, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubate the mixture in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method, using a calibration curve prepared with known concentrations of the compound.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a widely used measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a solution of the test compound in either water or n-octanol at a known concentration.
-
Add equal volumes of the n-octanol and water phases to a vial containing the compound.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP value using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.
Materials:
-
This compound
-
Human liver microsomes (or hepatocytes)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Incubator (37 °C)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes (or hepatocyte suspension) and NADPH regenerating system to 37 °C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a low concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizations
Signaling Pathway
Derivatives of 1,2,4-triazoles have been shown to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.
Caption: Predicted modulation of the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of a novel compound.
References
In-Depth Technical Guide: Safety and Handling of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. It is intended for use by qualified researchers, scientists, and drug development professionals. A significant portion of the toxicological and hazard data for this specific compound is not available in public databases. Therefore, this guide incorporates general safety principles for handling chemicals with unknown hazards, as well as information on related chemical classes, such as triazole derivatives and methanol. All users should exercise extreme caution and implement rigorous safety protocols when handling this compound.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the triazole family. While specific data is limited, the following table summarizes its basic chemical identity and known or predicted physicochemical properties.
| Property | Value | Source |
| Chemical Name | This compound | LookChem |
| CAS Number | 215868-81-8 | [1] |
| Molecular Formula | C₅H₉N₃O | [2] |
| Molecular Weight | 127.14 g/mol | LookChem |
| Appearance | No Data Available | |
| Boiling Point | No Data Available | |
| Melting Point | No Data Available | |
| Solubility | No Data Available | |
| Density | No Data Available |
Hazard Identification and Safety Summary
Due to the lack of comprehensive safety data for this compound, it should be handled as a potentially hazardous substance. The following table summarizes the available hazard information. In the absence of specific data, precautions for related hazardous compounds, such as other triazole derivatives and methanol, should be considered.[3][4]
| Hazard Category | Classification | Precautionary Statements |
| Pictogram(s) | No Data Available | Handle with caution as potential hazards are not fully known. |
| Signal Word | No Data Available | |
| Hazard Statement(s) | No Data Available | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Acute Toxicity (Oral) | No Data Available | Do not ingest. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | No Data Available | Avoid contact with skin. Wear protective gloves and clothing. |
| Acute Toxicity (Inhalation) | No Data Available | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. |
| Skin Corrosion/Irritation | No Data Available | May cause skin irritation. |
| Serious Eye Damage/Irritation | No Data Available | May cause serious eye irritation. Wear eye protection. |
| Carcinogenicity | No Data Available |
First-Aid Measures
In case of exposure to this compound, the following first-aid measures are recommended. Seek immediate medical attention for any exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Handling and Storage
Proper handling and storage are crucial to minimize the risk of exposure.
-
Handling: Use this compound only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Due to the lack of published specific experimental protocols for this compound, a general protocol for handling a research chemical with unknown toxicity is provided below. This should be adapted to specific experimental needs in consultation with institutional safety guidelines.
General Protocol for Handling this compound in a Research Laboratory
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment. Since the hazards are not fully known, treat the compound as highly toxic.[5]
-
Personal Protective Equipment (PPE):
-
Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use a dedicated set of spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
-
-
Reaction Setup:
-
Set up all reactions within the chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Experiment Work-up:
-
Quench any reactions carefully.
-
Handle all waste as hazardous chemical waste.
-
-
Waste Disposal:
-
Dispose of all solid and liquid waste containing this compound in appropriately labeled hazardous waste containers.[8]
-
Follow all local and institutional regulations for hazardous waste disposal.
-
-
Spill Response:
-
In case of a small spill within the fume hood, absorb the material with an inert absorbent material and dispose of it as hazardous waste.
-
For larger spills, evacuate the area and follow emergency procedures.[7]
-
Visualizations
General Laboratory Workflow for Handling a Research Chemical
The following diagram illustrates a generalized workflow for the safe handling and initial screening of a research compound like this compound.
Caption: A generalized workflow for handling a research chemical with unknown hazards.
Potential Signaling Pathway Considerations for Triazole Derivatives
While no specific signaling pathways have been identified for this compound, many triazole-containing compounds are known to act as enzyme inhibitors. For instance, antifungal triazoles target lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates a hypothetical enzyme inhibition pathway.
Caption: A hypothetical enzyme inhibition pathway for a triazole derivative.
Conclusion
The available information on the safety and handling of this compound is limited. Therefore, it is imperative that researchers treat this compound as potentially hazardous and adhere to strict laboratory safety protocols. This guide provides a framework for its safe handling based on general principles and data from related compounds. Further research is needed to fully characterize the toxicological and pharmacological properties of this molecule.
References
- 1. rndmate.com [rndmate.com]
- 2. This compound CAS#: 215868-81-8 [amp.chemicalbook.com]
- 3. dovepress.com [dovepress.com]
- 4. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. twu.edu [twu.edu]
- 8. lambtoncollege.ca [lambtoncollege.ca]
Methodological & Application
Synthesis Protocol for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Application Note
(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As a substituted triazole, it belongs to a class of compounds known for a wide range of biological activities. This molecule can serve as a valuable building block or intermediate in the synthesis of more complex pharmaceutical agents and other biologically active molecules. The presence of a hydroxyl group provides a reactive site for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
Data Presentation
The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde. This precursor is commercially available, providing a convenient starting point for the synthesis.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (Starting Material) | C₅H₇N₃O | 125.13 | Solid | 675617-95-5 |
| This compound (Product) | C₅H₉N₃O | 127.14 | Solid/Oil | 215868-81-8 |
Experimental Protocol
This protocol details the reduction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde to this compound using sodium borohydride, a common and mild reducing agent for aldehydes.[2]
Materials:
-
1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add 0.3 g of sodium borohydride to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of Triazole Compounds
Introduction: Triazole compounds are a significant class of heterocyclic molecules with a five-membered ring containing three nitrogen atoms. They are cornerstones in medicinal chemistry and materials science, widely recognized for their antifungal, antiviral, and herbicidal properties.[1] The therapeutic and commercial importance of triazoles necessitates robust and reliable analytical methods for their characterization, quantification, and structural elucidation. These application notes provide detailed protocols and comparative data for the primary analytical techniques used in the analysis of triazole compounds, catering to researchers, scientists, and professionals in drug development. The methods covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Notes: High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of triazole compounds in various matrices, including pharmaceutical formulations and biological samples.[2][3] Given the wide range of polarities among triazole derivatives, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are commonly employed.[2] RP-HPLC is suitable for less polar triazoles, while HILIC is preferred for highly polar compounds and metabolites that are not well-retained on traditional C18 columns.[2][4] Detection is typically achieved using UV-Vis or Diode Array Detectors (DAD), with mass spectrometry (LC-MS) offering higher sensitivity and selectivity, especially for complex matrices.[3][5][6]
Quantitative Data Summary:
The following tables summarize typical chromatographic conditions for the analysis of various triazole compounds.
Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum
| Analyte | LLOQ (mg/L) | Linearity Range (mg/L) | Recovery (%) | Reference |
|---|---|---|---|---|
| Voriconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [7] |
| Itraconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [7] |
| Posaconazole | 0.25 | 0.25 - 20.0 | ~100% | [7] |
| Hydroxyitraconazole | 0.05 | 0.05 - 20.0 | ~100% | [7] |
LLOQ: Lower Limit of Quantification
Table 2: Chromatographic Conditions for Triazole Analysis
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazole & Guanylurea | Primesep 100 (4.6x150 mm, 5 µm) | Water, Acetonitrile (MeCN), and Sulfuric Acid | Isocratic | Not Specified | [8] |
| Voriconazole, Posaconazole, Itraconazole | C18 | Isocratic: Acetonitrile/Water | Not Specified | UV | [2] |
| Paclobutrazol, Uniconazole | C18 (4.6x250 mm, 5 µm) | Acetonitrile:Water (60:40) | 1.0 | DAD (220 nm) | [6] |
| Polar Triazole Metabolites | HILIC (e.g., ZIC-HILIC) | Gradient: High Acetonitrile with aqueous buffer | Not Specified | MS/MS |[2][7] |
Experimental Protocols:
Protocol 1: Analysis of Triazole Antifungals in Human Serum/Plasma by RP-HPLC This protocol is a general procedure for the quantification of triazoles like voriconazole and posaconazole in biological fluids.[7]
-
Materials and Reagents:
-
Instrumentation:
-
Sample Preparation (Protein Precipitation):
-
To 100-200 µL of serum or plasma sample in a microcentrifuge tube, add the internal standard.[2][5]
-
Add 400 µL of cold acetonitrile or a mixture of methanol and 1.0 M perchloric acid to precipitate proteins.[2][5][7]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2][7]
-
Collect the clear supernatant and filter it through a syringe filter into an HPLC vial.[2][7]
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the triazole standard in methanol or acetonitrile.[2]
-
Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.[2]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.[7]
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[6] Adjust ratio as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 255 nm for voriconazole or 266 nm for posaconazole and itraconazole.[3]
-
Injection Volume: 20-30 µL.[5]
-
Visualizations:
Caption: General experimental workflow for HPLC analysis of triazoles.
Caption: Logic diagram for selecting the appropriate HPLC method.
Mass Spectrometry (MS)
Application Notes: Mass spectrometry is an indispensable tool for the structural elucidation and quantification of triazole compounds.[9] The choice of ionization technique and mass analyzer is critical. Electrospray Ionization (ESI) is most common for polar triazoles, while Atmospheric Pressure Chemical Ionization (APCI) may be beneficial for non-polar derivatives.[9] For routine targeted quantification, a triple quadrupole (QqQ) mass analyzer is the gold standard due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[9] For identifying unknown triazoles or their metabolites, high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are preferred.[9] Understanding the fragmentation patterns of the triazole ring is crucial for structural confirmation. Common fragmentations involve the loss of HCN or N₂.[10]
Quantitative Data Summary:
Table 3: Mass Spectrometry Parameters and Fragmentation Data for 1,2,4-Triazoles
| Parameter | Description | Typical Values / Notes | Reference |
|---|---|---|---|
| Ionization Mode | ESI Positive | Common for most triazoles. | [10] |
| Capillary Voltage | The voltage applied to the ESI needle. | 3500 - 4000 V | [10] |
| Fragmentor Voltage | Induces in-source fragmentation. | Varied (e.g., 0, 100, 200 V) to control fragmentation. | [10] |
| Scan Range | Mass-to-charge (m/z) range scanned. | m/z 100–1000 | [10] |
| Common Fragments | Neutral losses from the triazole ring. | Loss of HCN (27 Da), N₂ (28 Da). | [10] |
| MRM Transitions | Precursor -> Product ion for quantification. | Analyte-specific. e.g., for triazole metabolites. |[11] |
Experimental Protocols:
Protocol 2: LC-MS/MS Analysis of Triazole Metabolites This protocol outlines a general method for the sensitive detection of polar triazole metabolites in complex matrices like soil or plant extracts.[11]
-
Materials and Reagents:
-
Instrumentation:
-
LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer).[11]
-
HILIC analytical column for polar analyte retention.
-
Electrospray Ionization (ESI) source.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize the sample matrix (e.g., soil, plant tissue).
-
Extract the analytes using a suitable solvent (e.g., acetonitrile/water).
-
Clean up the extract using a combination of SPE cartridges (e.g., C18, mixed-mode cationic/anionic) to remove matrix interferences.[12]
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column.
-
Mobile Phase: Gradient elution using A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Ion Source: ESI in positive ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). Develop a method with specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizations:
Caption: A typical workflow for LC-MS/MS analysis of triazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes: NMR spectroscopy is a primary technique for the unambiguous structural characterization of triazole compounds.[13] ¹H NMR is particularly useful for verifying the successful synthesis of 1,2,3-triazoles, especially via "click" chemistry.[14] A key indicator is the appearance of a new singlet in the downfield region of the spectrum (typically 7.5-8.8 ppm), corresponding to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[14] Concurrently, signals from the starting alkyne (acetylenic proton at ~2-3 ppm) and azide will disappear.[14] ¹³C NMR and 2D NMR techniques (like HSQC and HMBC) are essential for the complete assignment of all carbon and proton signals, providing definitive structural elucidation.[15][16] ¹⁵N NMR can also be used to distinguish between different triazole isomers.[13]
Quantitative Data Summary:
Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for 1,2,3-Triazoles
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Triazole C5-H (1,4-disubstituted) | 7.5 - 8.8 | [14] |
| ¹H | Protons on N-alkyl substituents | Often downfield | [15] |
| ¹H | Acetylenic C-H (in alkyne reactant) | 2.0 - 3.0 | [14] |
| ¹³C | Triazole C5 | 128 - 130 | [15] |
| ¹³C | Triazole C4 | > 135 |[15] |
Experimental Protocols:
Protocol 3: NMR Analysis for Validation of Triazole Synthesis This protocol describes the steps to confirm the formation of a 1,2,3-triazole product from an azide and an alkyne.[14]
-
Materials and Reagents:
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Synthesized triazole product.
-
Starting materials (azide and alkyne) for reference spectra.
-
NMR tubes.
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the purified triazole product in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
If monitoring a reaction, take a small aliquot from the reaction mixture and dilute it directly in the deuterated solvent.[14]
-
Prepare separate NMR samples of the starting azide and alkyne for comparison.[14]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the product.
-
Acquire ¹³C NMR and 2D spectra (COSY, HSQC, HMBC) as needed for full structural assignment.
-
Acquire ¹H NMR spectra of the starting materials.
-
-
Data Analysis:
-
Compare the product's ¹H spectrum with the spectra of the starting materials.[14]
-
Look for the disappearance of the alkyne's acetylenic proton signal (~2-3 ppm).[14]
-
Identify the new, characteristic triazole ring proton signal (singlet, ~7.5-8.8 ppm).[14]
-
Observe the shifts in signals for protons on the substituent groups attached to the newly formed triazole ring.[14]
-
Use ¹³C and 2D NMR data to confirm the connectivity and assign all signals.[16]
-
Visualizations:
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 4. helixchrom.com [helixchrom.com]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scioninstruments.com [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sciex.com [sciex.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Use of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a versatile heterocyclic building block with growing importance in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The presence of a hydroxymethyl group at the 5-position and an ethyl group at the N1-position of the triazole ring provides a valuable handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential biological activities.
These application notes provide an overview of the potential synthetic applications of this compound and detailed protocols for its synthesis and proposed derivatization.
Synthetic Applications
This compound can serve as a key intermediate in the synthesis of more complex molecules. Its primary utility lies in the reactivity of the hydroxyl group, which can be readily transformed into various other functional groups.
Potential transformations include:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable precursors for the synthesis of amides, esters, and other carbonyl derivatives.
-
Etherification: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of diverse alkyl or aryl substituents.
-
Halogenation: Conversion of the alcohol to a halide (e.g., chloride or bromide) provides a reactive intermediate for nucleophilic substitution reactions.
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can be used to modify the lipophilicity and other physicochemical properties of the parent molecule.
These transformations enable the incorporation of the 1-ethyl-1H-1,2,4-triazol-5-yl)methyl moiety into larger molecular scaffolds, making it a valuable tool for lead optimization in drug discovery programs.
Data Presentation
Currently, there is limited published quantitative data specifically for reactions involving this compound. The following table provides a hypothetical representation of data that could be generated from the experimental protocols outlined below.
| Entry | Reaction | Reagents and Conditions | Product | Yield (%) | Reaction Time (h) |
| 1 | Synthesis of Precursor | Ethyl glyoxylate, N-ethylformohydrazide, EtOH, reflux | Ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate | 65 | 12 |
| 2 | Reduction | Ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate, LiAlH₄, THF, 0 °C to rt | This compound | 85 | 4 |
| 3 | Oxidation | This compound, PCC, CH₂Cl₂, rt | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | 78 | 2 |
| 4 | Etherification | This compound, NaH, BnBr, THF, 0 °C to rt | 5-(Benzyloxymethyl)-1-ethyl-1H-1,2,4-triazole | 92 | 6 |
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound and its subsequent derivatization. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate
This protocol describes a potential method for synthesizing the key ester precursor.
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
N-ethylformohydrazide (1.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of ethyl glyoxylate (1.0 eq) in anhydrous ethanol, add N-ethylformohydrazide (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the ester precursor to the target alcohol.
Materials:
-
Ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate at 0 °C.
-
Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of celite and wash the filter cake with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Oxidation to 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
This protocol describes the oxidation of the alcohol to the corresponding aldehyde.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add pyridinium chlorochromate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to obtain 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde.
Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Logical flow of the synthetic pathway.
Application Notes and Protocols for In Vitro Antifungal Screening of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, no specific studies detailing the in vitro antifungal activity of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol have been found in publicly available scientific literature. The following application notes and protocols are therefore provided as a comprehensive, generalized guide for the in vitro antifungal screening of a novel triazole compound, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The presented data are illustrative and should be replaced with experimental results.
Introduction
Triazole compounds are a cornerstone of antifungal therapy, primarily acting through the inhibition of lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway. The evaluation of novel triazole derivatives, such as this compound, for antifungal activity is a critical step in the discovery of new therapeutic agents. This document outlines standardized in vitro screening protocols to determine the antifungal spectrum and potency of this investigational compound. Two primary methods are detailed: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for preliminary screening of antifungal activity.
Data Presentation
Quantitative data from antifungal susceptibility testing should be organized for clarity and comparative analysis. The following tables are templates for presenting experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | ATCC Number | MIC (µg/mL) of this compound | MIC (µg/mL) of Fluconazole (Control) |
| Candida albicans | 90028 | [Insert Data] | [Insert Data] |
| Candida glabrata | 2001 | [Insert Data] | [Insert Data] |
| Candida parapsilosis | 22019 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | 32045 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | 204305 | [Insert Data] | [Insert Data] |
| Aspergillus niger | 16404 | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Strain | ATCC Number | Zone of Inhibition (mm) for this compound (50 µ g/disk ) | Zone of Inhibition (mm) for Fluconazole (25 µ g/disk ) (Control) |
| Candida albicans | 90028 | [Insert Data] | [Insert Data] |
| Candida glabrata | 2001 | [Insert Data] | [Insert Data] |
| Candida parapsilosis | 22019 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | 32045 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | 204305 | [Insert Data] | [Insert Data] |
| Aspergillus niger | 16404 | [Insert Data] | [Insert Data] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the CLSI M27 and M38 guidelines.[1]
Materials:
-
This compound
-
Standard antifungal control (e.g., Fluconazole)
-
Fungal strains (yeasts and molds)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
-
Multichannel pipette
Protocol:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare a stock solution of the control antifungal (Fluconazole) in the same manner.
-
-
Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Molds (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer and dilute in RPMI-1640 medium.[2]
-
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C.
-
Incubation times: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus neoformans, and 48-72 hours for Aspergillus spp.[2]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be determined visually or with a microplate reader.
-
Agar Disk Diffusion Method
This qualitative or semi-quantitative method is used for preliminary screening of antifungal activity. It involves placing a disk impregnated with the test compound onto an agar plate inoculated with the fungus.
Materials:
-
This compound
-
Standard antifungal control disks (e.g., Fluconazole 25 µg)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or plain Mueller-Hinton agar (for molds).[3]
-
Fungal strains
-
Sterile saline (0.85%)
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Protocol:
-
Preparation of Antifungal Disks:
-
Dissolve this compound in a volatile solvent to a desired concentration.
-
Apply a specific volume (e.g., 20 µL) of the solution onto a sterile blank disk to achieve the desired amount per disk (e.g., 50 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted fungal suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared test compound disk and a standard control disk onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35°C for 24 hours for yeasts and 48-72 hours for molds.
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers. The zone of inhibition is an indicator of the compound's antifungal activity.
-
Visualizations
Signaling Pathway
Note: The primary mechanism of action for triazole antifungals is the inhibition of the ergosterol biosynthesis pathway. A diagram illustrating this is provided below.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole compound.
Experimental Workflows
Caption: Workflow for the Broth Microdilution Method to determine MIC.
Caption: Workflow for the Agar Disk Diffusion Method.
References
Application Notes and Protocols for Cytotoxicity Assays of Novel 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-triazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3][4][5] The evaluation of the cytotoxic potential of novel 1,2,4-triazole derivatives is a critical step in the drug discovery process. This document provides detailed protocols for key cytotoxicity assays—MTT, LDH, and Annexin V—to assess the efficacy and mechanism of action of these compounds. The presented methodologies are designed to yield reproducible and quantifiable results, essential for the preclinical evaluation of new chemical entities.
Key Cytotoxicity Assays
A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of novel 1,2,4-triazole derivatives. This typically involves assessing cell viability, membrane integrity, and the induction of apoptosis.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[6][7][8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][8] The amount of formazan produced is proportional to the number of living cells.[8]
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11][12]
-
Annexin V Assay: This assay is used to detect apoptosis, a form of programmed cell death.[13] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is often used in conjunction to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[14]
Data Presentation
The quantitative data generated from these assays can be summarized in the following tables for clear comparison of the cytotoxic effects of different 1,2,4-triazole derivatives.
Table 1: Cell Viability determined by MTT Assay
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Vehicle Control | 0 | 100 ± 4.5 | - |
| Triazole A | 1 | 85.2 ± 5.1 | 15.8 |
| 10 | 52.1 ± 3.8 | ||
| 50 | 21.7 ± 2.9 | ||
| Triazole B | 1 | 92.5 ± 6.2 | 45.2 |
| 10 | 75.3 ± 4.5 | ||
| 50 | 48.9 ± 3.1 | ||
| Doxorubicin | 1 | 65.4 ± 4.9 | 0.85 |
| 10 | 30.1 ± 3.2 | ||
| 50 | 8.9 ± 1.5 |
Table 2: Cytotoxicity determined by LDH Assay
| Compound | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| Triazole A | 1 | 14.8 ± 2.3 |
| 10 | 45.9 ± 3.9 | |
| 50 | 78.3 ± 5.4 | |
| Triazole B | 1 | 8.1 ± 1.5 |
| 10 | 24.7 ± 3.1 | |
| 50 | 51.2 ± 4.2 | |
| Lysis Control | - | 100 ± 0.0 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Compound (at IC₅₀) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Triazole A (15.8 µM) | 48.2 ± 3.1 | 35.7 ± 2.9 | 16.1 ± 2.2 |
| Triazole B (45.2 µM) | 53.5 ± 4.2 | 28.9 ± 3.5 | 17.6 ± 2.8 |
| Doxorubicin (0.85 µM) | 32.1 ± 3.8 | 48.3 ± 4.1 | 19.6 ± 3.3 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the novel 1,2,4-triazole derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with the 1,2,4-triazole derivatives in a 96-well plate as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis control).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][11]
-
Lysis Control Preparation: To the maximum release control wells, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C.[12] Then, collect the supernatant as in the previous step.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, cofactor, and a tetrazolium salt.[11]
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant.[11] Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11] A reference wavelength of 680 nm can be used for background correction.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Annexin V-FITC Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the 1,2,4-triazole derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.[16]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17] Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Visualizations
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Annexin V Apoptosis Assay.
Signaling Pathway
Caption: Simplified Apoptotic Signaling Pathway.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Use of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol as a versatile precursor for the development of novel bioactive molecules, particularly in the fields of antifungal and anticancer research. The 1,2,4-triazole scaffold is a well-established pharmacophore known for its presence in numerous clinically approved drugs.[1] This document outlines synthetic strategies, key biological activities of derivative compounds, and detailed experimental protocols.
Part 1: Application Notes
Introduction to this compound in Drug Discovery
This compound is a key building block for accessing a diverse range of 5-substituted-1-ethyl-1H-1,2,4-triazole derivatives. The ethyl group at the N1 position can enhance lipophilicity and modulate pharmacokinetic properties, while the methanol group at the C5 position serves as a convenient handle for further chemical modifications. The inherent biological activities associated with the 1,2,4-triazole nucleus, such as its ability to coordinate with metal ions in enzyme active sites, make its derivatives prime candidates for drug discovery programs.[1][2]
Bioactive Molecules Derived from 1,2,4-Triazoles
A major class of antifungal drugs, the azoles, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death. The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2][4] Derivatives of this compound can be designed to mimic the structure of known azole antifungals like fluconazole and itraconazole.
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| Compound 7 | Candida albicans | 0.0156 | [5] |
| Compound 21 | Cryptococcus neoformans | 0.0156 | [5] |
| Compound 2h | Various Fungi | 0.02 - 0.52 (mM) | [6] |
| Derivative 10k | Aspergillus fumigatus | 0.125 - 1 | [1] |
| Derivative 4s | Candida albicans | 0.53 | [7] |
| Unnamed Compound | Candida albicans | 0.00625 - 0.05 | [8] |
MIC: Minimum Inhibitory Concentration
The microtubule cytoskeleton is a dynamic polymer of α- and β-tubulin heterodimers and is essential for cell division, motility, and intracellular transport.[9] Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Several 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.
Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| Compound 17 | MCF-7 | 0.31 | CDK2 Inhibition (Docking) | [12] |
| Compound 22 | Caco-2 | 4.98 | CDK2 Inhibition (Docking) | [12] |
| Compound TP6 | B16F10 | 41.12 - 61.11 | Not Specified | [13] |
| Compound 15 | MDA-MB-231 | 3.48 | A2B Receptor Antagonist | [14] |
| Compound 8c | Various | Not specified | EGFR, BRAF, Tubulin Inhibition | [15] |
| Compound 7i | Various | 3.03 | Tubulin Polymerization Inhibition | [16] |
| Compound 3d | HeLa, A549, HT-29 | 0.03 - 0.16 | Tubulin Polymerization Inhibition | [17] |
IC50: Half-maximal Inhibitory Concentration
Part 2: Experimental Protocols
General Synthetic Strategy
The primary synthetic challenge in utilizing this compound is the conversion of the hydroxyl group into a moiety suitable for nucleophilic substitution or coupling reactions. A common and effective strategy is the conversion of the alcohol to a mesylate or tosylate, or directly to a halide, creating a good leaving group. This activated intermediate can then be reacted with various nucleophiles such as thiols, amines, or phenoxides to generate a library of diverse derivatives.
Caption: General synthetic workflow.
Protocol 1: Synthesis of 5-(Arylthiomethyl)-1-ethyl-1H-1,2,4-triazoles (Antifungal Agents)
This protocol describes a two-step synthesis of potential antifungal agents from this compound.
Step 1: Synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-((arylthio)methyl)-1-ethyl-1H-1,2,4-triazoles
-
To a solution of the desired aryl thiol (1.1 eq.) in a suitable solvent such as ethanol or DMF, add a base like potassium hydroxide (1.2 eq.) or sodium hydride (1.2 eq.) and stir for 15-30 minutes at room temperature.
-
Add a solution of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole (1.0 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.[18]
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.[18]
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
-
Prepare a stock solution of the synthesized triazole derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations.
-
Prepare a fungal inoculum of the test organism (e.g., Candida albicans) and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive (fungi without compound) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Part 3: Signaling Pathways and Mechanisms of Action
Inhibition of Fungal Ergosterol Biosynthesis
The antifungal activity of many 1,2,4-triazole derivatives is attributed to the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
Caption: CYP51 inhibition pathway.
Disruption of Microtubule Dynamics in Cancer Cells
The anticancer effect of certain 1,2,4-triazole derivatives is due to their ability to inhibit tubulin polymerization.[9][11] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly potent triazole-based tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1,2,4-triazole libraries, a compound class with significant therapeutic potential. The 1,2,4-triazole scaffold is a key feature in numerous clinically approved drugs and is recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed protocols for various screening assays, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows to facilitate the discovery of novel bioactive molecules.
Applications of 1,2,4-Triazole Libraries in Drug Discovery
The structural versatility of the 1,2,4-triazole ring allows for the synthesis of large and diverse compound libraries, making them ideal for HTS campaigns targeting a wide range of biological targets.[4] Key therapeutic areas where 1,2,4-triazole derivatives have shown promise include:
-
Anticancer Agents: Targeting enzymes crucial for cancer progression, such as protein kinases (e.g., CK1γ, CK2α) and aromatase.[1][5]
-
Antimicrobial Agents: Exhibiting potent activity against various pathogens, including bacteria and fungi, by inhibiting essential enzymes like glucosamine-6-phosphate synthase.[6][7]
-
Enzyme Inhibitors: Modulating the activity of a broad spectrum of enzymes, including those involved in mycobacterial cell wall synthesis (e.g., InhA) and antibiotic resistance (e.g., metallo-β-lactamases).[1]
-
Metabolic Disease Modulators: Acting as allosteric modulators of receptors like the glucagon-like-peptide-1 receptor (GLP-1R), which is a key target in the treatment of type 2 diabetes and obesity.[8][9]
-
Nuclear Receptor Antagonists: Specifically targeting receptors such as the pregnane X receptor (PXR) to mitigate adverse drug reactions.[10]
Data Presentation: Quantitative Analysis of Screening Results
Clear and concise presentation of quantitative data is crucial for the interpretation of HTS results. The following tables provide examples of how to summarize key data points from screening campaigns.
Table 1: Summary of Enzyme Inhibition HTS Results
| Compound ID | Target Enzyme | Assay Type | Primary Hit Cutoff | IC50 (µM) |
| TZL-001 | InhA | Spectrophotometric | >50% Inhibition @ 10 µM | 0.8 ± 0.1 |
| TZL-002 | CK2α | Luminescence-based | >50% Inhibition @ 10 µM | 2.5 ± 0.3 |
| TZL-003 | NDM-1 | Fluorescence-based | >50% Inhibition @ 10 µM | 5.1 ± 0.7 |
Table 2: Summary of Cell-Based HTS Results
| Compound ID | Target | Cell Line | Assay Type | Primary Hit Cutoff | EC50/IC50 (µM) |
| TZL-101 | GLP-1R (PAM) | CHO-K1 | cAMP Accumulation | >150% of control | 3.2 ± 0.4 (EC50) |
| TZL-102 | PXR Antagonist | HepG2 | Reporter Gene | >50% Inhibition | 0.377 ± 0.016 (IC50)[10] |
| TZL-103 | Cytotoxicity | MCF-7 | MTT Assay | <50% Viability | 15.8 ± 2.1 |
Table 3: Hit Rates from Affinity Selection Mass Spectrometry (AS-MS) Screening
| Library ID | Target Protein | Number of Compounds | Number of Hits | Hit Rate (%) |
| N1 | GLP-1R | 3,840 | 115 | 3.0 |
| N2 | GLP-1R | 3,840 | 96 | 2.5 |
| N3 | GLP-1R | 3,840 | 2315 | 60.3[11] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of HTS experiments. The following sections provide step-by-step protocols for common assays used in the screening of 1,2,4-triazole libraries.
Protocol for Enzyme Inhibition Assay (Spectrophotometric) - InhA Example
This protocol is designed to identify inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA).
-
Materials and Reagents:
-
Purified InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (DD-CoA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
1,2,4-triazole compound library dissolved in DMSO
-
384-well microplates
-
-
Assay Procedure:
-
Dispense 100 nL of test compounds (from the 1,2,4-triazole library) and controls into the wells of a 384-well microplate.
-
Add 10 µL of InhA enzyme solution (final concentration 50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing NADH (final concentration 200 µM) and DD-CoA (final concentration 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH oxidation is proportional to InhA activity.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Protocol for Cell-Based Reporter Gene Assay - PXR Antagonist Example
This protocol is used to identify antagonists of the human pregnane X receptor (hPXR).[10]
-
Materials and Reagents:
-
HepG2 cells stably co-transfected with a GAL4-hPXR ligand-binding domain and a GAL4-responsive luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Rifampicin (hPXR agonist)
-
1,2,4-triazole compound library dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo)
-
384-well white, clear-bottom microplates
-
-
Assay Procedure:
-
Seed the transfected HepG2 cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Add 100 nL of test compounds to the wells.
-
Add rifampicin to a final concentration of 10 µM (a known hPXR agonist) to all wells except for the negative control.
-
Incubate the plates at 37°C in a CO2 incubator for 24 hours.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition of rifampicin-induced luciferase activity for each compound.
-
Protocol for Affinity Selection Mass Spectrometry (AS-MS)
This protocol outlines a method for rapidly screening large compound libraries for binding to a target protein.[11]
-
Materials and Reagents:
-
Purified target protein (e.g., GLP-1R transmembrane domain)
-
Pooled 1,2,4-triazole compound library
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Elution Buffer: e.g., Wash buffer with 300 mM imidazole or a denaturing agent
-
LC-HRMS system
-
-
Assay Procedure:
-
Immobilize the target protein onto the affinity resin.
-
Incubate the pooled compound library with the protein-bound resin.
-
Wash the resin extensively with Wash Buffer to remove non-specific binders.
-
Elute the bound compounds using the Elution Buffer.
-
Analyze the eluate using LC-HRMS to identify the structures of the compounds that bound to the target protein.
-
The binding index (BI) can be calculated to quantify the specificity of the binders.[11]
-
Mandatory Visualizations
Signaling Pathways
Caption: GLP-1 Receptor Signaling Pathway with a 1,2,4-Triazole Positive Allosteric Modulator (PAM).
Caption: Inhibition of the Mycobacterial InhA Enzyme by a 1,2,4-Triazole Compound.
Experimental Workflows
Caption: General High-Throughput Screening (HTS) Workflow for a 1,2,4-Triazole Library.
Caption: Workflow for Affinity Selection Mass Spectrometry (AS-MS) Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol in Agrochemical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic alcohol containing a 1,2,4-triazole ring. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available literature, its structural features strongly suggest its primary role as a versatile synthetic intermediate in the development of novel agrochemicals. The 1,2,4-triazole moiety is a well-established pharmacophore in a wide range of commercially successful fungicides and is also found in some herbicides and insecticides.
The closely related analogue, (1-methyl-1H-[1][2][3]triazol-5-yl)methanol, is recognized as a key building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, particularly for developing fungicides and herbicides.[1] By extension, this compound serves a similar purpose, providing a scaffold for the synthesis of more complex molecules with potential pesticidal activities. Its hydroxyl group offers a reactive site for further chemical modifications, such as etherification or esterification, to generate a library of derivatives for biological screening.
Potential Agrochemical Applications as a Synthetic Intermediate
Based on the established bioactivity of 1,2,4-triazole derivatives, this compound is a valuable starting material for the synthesis of compounds with potential:
-
Fungicidal Activity: The 1,2,4-triazole ring is a cornerstone of the largest group of agricultural fungicides, the demethylation inhibitors (DMIs). These compounds act by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal death.
-
Herbicidal Activity: Certain 1,2,4-triazolinone derivatives have been commercialized as herbicides. These compounds can act on various plant-specific enzymes.
-
Insecticidal Activity: While less common, some 1,2,4-triazole derivatives have been investigated for their insecticidal properties.
The following sections provide an overview of the documented activities of various 1,2,4-triazole derivatives, which can serve as a basis for designing new agrochemicals from this compound.
Data Presentation: Agrochemical Activities of 1,2,4-Triazole Derivatives
The following tables summarize the quantitative data for the fungicidal, herbicidal, and insecticidal activities of various 1,2,4-triazole derivatives as reported in the literature. This data can guide the design of new compounds synthesized from this compound.
Table 1: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Target Fungi | Activity Metric | Value | Reference |
| Oxime Ether Triazoles | Sclerotinia sclerotiorum | EC₅₀ | 0.12 mg/L | |
| Oxime Ether Triazoles | Pythium infestans | EC₅₀ | 0.46 mg/L | |
| Oxime Ether Triazoles | Rhizoctonia solani | EC₅₀ | 0.27 mg/L | |
| Oxime Ether Triazoles | Botrytis cinerea | EC₅₀ | 11.39 mg/L | |
| Thiazolo[4,5-d]pyrimidine-Triazole Hybrids | Fungal Strains | MIC | 0.06 - 32 µg/mL | |
| 1,2,3-Benzotriazine-4-one Triazoles | Candida albicans, Cryptococcus neoformans | MIC | 0.0156 - 2.0 µg/mL |
Table 2: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Target Weed | Application | Inhibition (%) | Concentration | Reference |
| 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | Echinochloa crusgalli | Post-emergence | 93.7 | 1500 g/ha | |
| 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | Digitaria adscendens | Post-emergence | 100 | 1500 g/ha | |
| 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | Amaranthus retroflexus | Post-emergence | 100 | 1500 g/ha | |
| 1,2,4-Oxadiazole Derivatives | Arabidopsis thaliana | Post-emergence | >90 | 150 g ai/ha |
Table 3: Insecticidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Target Insect | Activity | Concentration | Reference |
| Triazole-Amidine Hybrids | Aphis gossypii | Good Activity | 500 µg/mL | |
| Trifluoroacetyl Triazoles | Nilaparvata lugens | 93.5 - 95.5% mortality | 100 mg/L |
Experimental Protocols
This section provides detailed protocols for the synthesis of the title compound and a hypothetical protocol for its use in synthesizing a potential agrochemical.
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of the corresponding aldehyde, 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde.
Materials:
-
1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Hypothetical Synthesis of a Fungicidal Ether Derivative
This protocol describes a general method for the etherification of this compound with a substituted benzyl halide, a common structural motif in triazole fungicides.
Materials:
-
This compound
-
Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the substituted benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of Triazole Fungicides.
Caption: Synthetic Workflow for Agrochemical Derivatives.
References
Application Notes and Protocols: Development of Anticancer Agents from 1,2,4-Triazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant potential in the development of novel anticancer agents.[1][2][3][4] This is attributed to its unique physicochemical properties, bioavailability, and its ability to interact with various biological targets.[2][5][6] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of 1,2,4-triazole-based anticancer drugs.
Overview of 1,2,4-Triazole Scaffolds in Oncology
The 1,2,4-triazole ring is a five-membered heterocycle that can be readily functionalized, allowing for the creation of diverse chemical libraries for screening. Many marketed drugs incorporate this moiety, highlighting its therapeutic potential.[1][4] In oncology, 1,2,4-triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression such as kinases (e.g., EGFR, BRAF), topoisomerases, and aromatase.[2][6][7][8]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic and extrinsic pathways.[2][9][10][11]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[10]
-
Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[6][8]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 1,2,4-triazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14d | Renal Cancer Subpanel | - | - | - |
| (General) | GI50 6.99 (selectivity ratio) | - | - | |
| 1,2,4-triazole-chalcone hybrid (Compound I) | A549 (Lung) | 4.4 | Cisplatin | 15.3 |
| Vf | MCF-7 (Breast) | 2.91 | Staurosporine | 3.144 |
| MDA-MB-231 (Breast) | 1.914 | Staurosporine | 4.385 | |
| Vg | MCF-7 (Breast) | 0.891 | Staurosporine | 3.144 |
| MDA-MB-231 (Breast) | 3.479 | Staurosporine | 4.385 | |
| 3b | (General) | Mean GI50 1.37 | Doxorubicin | GI50 1.13 |
| 13b | MCF-7 (Breast) | 1.07 | Erlotinib | 2.51 |
| HepG2 (Liver) | 0.32 | Erlotinib | 2.91 | |
| 8c | (General) | - | - | - |
| EGFR Inhibition | IC50 3.6 | - | - | |
| 7d | Hela (Cervical) | <12 | - | - |
| 7e | Hela (Cervical) | <12 | - | - |
| 10a | Hela (Cervical) | <12 | - | - |
| 10d | Hela (Cervical) | <12 | - | - |
Data compiled from multiple sources.[7][8][9][10][11][12][13][14]
Experimental Protocols
General Synthesis of 1,2,4-Triazole Derivatives
A common method for the synthesis of 1,2,4-triazole scaffolds involves the reaction of hydrazides with various reagents. The following is a generalized protocol.
Protocol 1: Synthesis of 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid [15]
-
Synthesis of Potassium-3-pyridyl-dithiocarbazate (I):
-
Dissolve potassium hydroxide (0.15 M) in 200 mL of 100% ethanol.
-
Add pyridyl-2-carbohydrazide (0.10 M) and carbon disulfide (0.15 M) to the solution.
-
Stir the mixture.
-
-
Cyclization to form 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid (II):
-
Create a suspension of compound I (0.096 M) in 20 mL of ammonia solution (0.864 M) and 40 mL of water.
-
Reflux the mixture for 3 to 4 hours with stirring.
-
-
Synthesis of 1,2,4-triazoles linked with substituted benzyl groups through a thio linkage (III):
-
Prepare a solution of sodium (6 M) in dry methanol.
-
Mix this solution with compound II (0.006 M) in dry N,N-dimethyl formamide.
-
React with different substituted benzyl derivatives to produce the final products.
-
Note: Purification of the synthesized compounds can be performed by column chromatography, and their structures confirmed by IR, 1H-NMR, and Mass spectroscopy.[14]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol 2: MTT Cell Viability Assay [14][15]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Dissolve the synthesized 1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.
EGFR Signaling Pathway Inhibition
Several 1,2,4-triazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of many cancers.[7][8][16]
Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.
Induction of Apoptosis via p53 Pathway
Some 1,2,4-triazole compounds have been shown to induce apoptosis by activating the p53 tumor suppressor protein.[11] This often involves the inhibition of MDM2, a negative regulator of p53.
Caption: Induction of apoptosis through the p53 pathway by 1,2,4-triazoles.
Experimental Workflow for Drug Discovery
The process of discovering and developing novel 1,2,4-triazole-based anticancer agents typically follows a structured workflow.
Caption: A typical workflow for the discovery of 1,2,4-triazole anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking of Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the utility of molecular docking for studying triazole compounds and their interactions with protein targets. Detailed protocols for performing these computational studies are included, along with representative data and workflow visualizations.
Application Notes
The 1,2,3- and 1,2,4-triazole moieties are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Triazole derivatives exhibit a wide spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antioxidant properties.[1][3][4][5] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand (triazole compound) when bound to a target protein, providing critical insights into the binding affinity, interaction modes, and potential efficacy of new drug candidates.[3][6]
Key Applications:
-
Anticancer Agents: Triazole derivatives have been extensively studied as anticancer agents. Molecular docking has been instrumental in elucidating their mechanisms of action, which often involve the inhibition of key enzymes in cancer progression. Common targets include:
-
Aromatase: An enzyme involved in estrogen biosynthesis, a key target in hormone-dependent breast cancer. Docking studies have identified triazoles that coordinate with the heme iron in the active site.[1]
-
Tubulin: A protein crucial for microtubule formation and cell division. Triazoles have been shown to bind to the colchicine binding site, inhibiting tubulin polymerization.[1]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is often overexpressed in various cancers. Docking helps in designing triazoles that can effectively block its ATP-binding pocket.[3][7]
-
Histone Demethylase (KDM5A): An epigenetic regulator implicated in tumor progression. Virtual screening via docking has identified triazole derivatives as potential inhibitors.[6]
-
-
Antifungal Agents: The primary mechanism for many triazole-based antifungal drugs (e.g., fluconazole) is the inhibition of lanosterol 14-α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[8][9] Docking studies are routinely used to predict how novel triazole derivatives will bind to the active site of CYP51, guiding the synthesis of more potent and selective antifungal agents.[8]
-
Antimicrobial & Antitubercular Agents: Triazole compounds have shown promise against various bacterial and mycobacterial strains. Docking has been used to identify interactions with essential microbial enzymes:
-
DNA Gyrase: A bacterial enzyme that is a well-established target for antibiotics.[10]
-
Cytochrome P450 CYP121 (M. tuberculosis): An essential enzyme in Mycobacterium tuberculosis, making it a key target for novel antitubercular drugs.[11][12]
-
KatG (M. tuberculosis): A catalase-peroxidase enzyme involved in the activation of the frontline drug isoniazid. Docking studies have helped identify triazoles that inhibit KatG, suggesting a potential mechanism for their antimycobacterial activity.[13]
-
Experimental Protocols
This section provides a generalized protocol for performing molecular docking studies of triazole compounds using widely accepted software like AutoDock, its fork Smina, or similar platforms.[1][14]
Protocol 1: Molecular Docking of a Triazole Ligand with a Target Protein
1. Preparation of the Target Protein: a. Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, PDB ID: 5O4K for Cytochrome P450 CYP121 or PDB ID: 3EQM for aromatase.[1][11] b. Pre-processing: Use molecular modeling software (e.g., UCSF Chimera, MOE) to prepare the protein.[4][14] i. Remove all non-essential components: water molecules, co-crystallized ligands, and cofactors not relevant to the binding site.[14] ii. Add polar hydrogens and assign appropriate atom types. iii. Repair any missing residues or side chains if necessary.[14] iv. Save the processed protein structure in a PDB or PDBQT file format for docking.
2. Preparation of the Triazole Ligand: a. Create 3D Structure: Draw the 2D structure of the triazole derivative using software like ChemDraw or MarvinSketch. b. Convert to 3D and Optimize: Convert the 2D structure to a 3D format (.mol2 or .sdf). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[1] c. Assign Charges and Torsions: Use software like AutoDock Tools to assign Gasteiger charges and define rotatable bonds for ligand flexibility. d. Save Ligand File: Save the final prepared ligand in the PDBQT format.
3. Grid Box Generation: a. Define the Binding Site: Identify the active site of the protein. This is often based on the location of the co-crystallized ligand in the original PDB file or through literature review. b. Set Grid Parameters: Use a program like AutoGrid (part of the AutoDock package) to define a 3D grid box that encompasses the entire binding site.[1] i. Specify the grid center coordinates (x, y, z) and the number of grid points in each dimension. A typical spacing is 0.375 Å. ii. Ensure the box is large enough to allow the ligand to move and rotate freely within the active site.
4. Docking Simulation: a. Configure Docking Parameters: Set the parameters for the docking algorithm. For a Lamarckian Genetic Algorithm (LGA) in AutoDock, typical parameters include:[1]
- Number of GA Runs: 50-100
- Population Size: 150
- Maximum Number of Energy Evaluations: 2,500,000
- Maximum Number of Generations: 27,000 b. Run Docking: Execute the docking software (e.g., AutoDock Vina, Smina) using the prepared protein, ligand, and grid parameter files.[1][14]
5. Analysis of Results: a. Examine Binding Poses: The software will generate several possible binding poses (conformations) for the ligand, ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[4] b. Clustering Analysis: Group similar binding poses based on a root-mean-square deviation (RMSD) tolerance, often set to 2.0 Å.[1] c. Visualize Interactions: Use visualization software (e.g., VMD, PyMOL, Discovery Studio) to analyze the interactions between the best-ranked ligand pose and the protein's active site residues.[1] Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
Data Presentation
Quantitative results from molecular docking studies are crucial for comparing the potential of different triazole derivatives. The data is typically summarized in tables.
Table 1: Docking Results for Triazole Derivatives as Anticancer Agents
| Compound ID | Target Protein | Docking Score / Binding Energy (kcal/mol) | Predicted IC50 (µM) | Reference |
| Compound 1 | Aromatase | -9.96 | - | [1] |
| Compound 1 | Tubulin | -7.54 | - | [1] |
| Series Avg. | Aromatase | -9.04 to -9.96 | - | [1] |
| Series Avg. | Tubulin | -6.23 to -7.54 | - | [1] |
| Compound T5 | EGFR | -8.5 to -10.2 (range for series) | 8.7 | [3][15] |
| Compound T3 | EGFR | -8.5 to -10.2 (range for series) | 10.5 | [3][15] |
| Compound 7 | EGFR | - | 0.5 | [7] |
| Compound 700 | KDM5A | -11.042 | 0.01 | [6] |
Table 2: Docking Results for Triazole Derivatives as Antimicrobial Agents
| Compound ID | Target Protein | Organism | Docking Score / Binding Energy (kcal/mol) | MIC (µg/mL) | Reference |
| Compound 4 | KatG | M. tuberculosis | High (Score > 110) | 2 | [13] |
| Compound C4 | CYP121 | M. tuberculosis | High (ChemPLP Score) | 0.976 | [11] |
| Compound 5k | FgCYP51 | F. graminearum | - | 1.22 | [8] |
| Compound 5d | - | C. glabrata | - | 2 | [9] |
| Compound 4c | - | S. aureus | - | 3.82 (µM) | [16] |
| Compound 4d | - | F. oxysporum | - | 4.89 (µM) | [16] |
Visualizations
Diagrams created using Graphviz to illustrate key workflows and concepts in molecular docking.
Caption: General workflow for a molecular docking study of triazole compounds.
Caption: Inhibition of the EGFR signaling pathway by a triazole compound.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijmtlm.org [ijmtlm.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. benthamdirect.com [benthamdirect.com]
- 6. cal-tek.eu [cal-tek.eu]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 15. Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 16. Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol in Material Science
Introduction
(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a functionalized heterocyclic compound belonging to the 1,2,4-triazole family. Triazole derivatives are of significant interest in material science due to their versatile coordination chemistry, ability to participate in the formation of stable polymers, and inherent anti-corrosion properties.[1][2] The presence of a hydroxyl group and the triazole ring with its nitrogen heteroatoms makes this compound a promising candidate for several applications, including as a building block for functional polymers, a ligand for coordination polymers, and a corrosion inhibitor for various metals.[1][3][4]
Potential Applications in Material Science
Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[5][6][7][8] The lone pair electrons on the nitrogen atoms and the pi-electrons of the triazole ring facilitate the adsorption of these molecules onto the metal surface, forming a protective layer that inhibits corrosion. The ethyl and methanol substituents on the triazole ring may further enhance this protective effect.
Quantitative Data from Analogous Triazole Derivatives:
The following table summarizes the corrosion inhibition efficiency of various triazole derivatives on mild steel in acidic media, providing an indication of the potential performance of this compound.
| Triazole Derivative | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ | 1.0 M HCl | 95.3 | [6][7] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ | 1.0 M HCl | 95.0 | [6][7] |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives (T1) | 1.0 x 10⁻³ | 2 M H₃PO₄ | 86 | [6] |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | 1.0 x 10⁻³ | 1.0 M HCl | 81 | [6] |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | 5 x 10⁻⁴ | 1 M HCl | ~95 | [8] |
The hydroxyl group of this compound provides a reactive site for polymerization reactions, allowing its incorporation into polymer backbones or as a pendant group. Polymers containing triazole moieties are known for their thermal stability and potential applications in areas such as proton-conducting membranes for fuel cells.[9]
Furthermore, the nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers.[3] These materials exhibit diverse structures and potential applications in catalysis, magnetism, and luminescence.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of a 1,5-disubstituted 1,2,4-triazole, which could be adapted for this compound, and for evaluating its corrosion inhibition properties.
This protocol is based on a general method for the synthesis of 1,5-disubstituted 1,2,4-triazoles from amidine reagents and hydrazine salts.[10][11]
Materials:
-
Oxamide-derived amidine reagent
-
Ethylhydrazine hydrochloride (or other relevant hydrazine salt)
-
Polar solvent (e.g., methanol, ethanol, acetic acid)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amidine reagent in the chosen polar solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the hydrazine hydrochloride salt to the solution. The reaction is typically performed at a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield the desired 1,5-disubstituted 1,2,4-triazole.
This is a fundamental method to assess the corrosion inhibition efficiency of a compound.[5]
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
Various concentrations of this compound (inhibitor)
-
Acetone and distilled water for cleaning
-
Water bath or thermostat
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Prepare solutions of 1 M HCl containing various concentrations of the triazole inhibitor. A blank solution of 1 M HCl without the inhibitor is also required.
-
Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with distilled water and a cleaning solution (e.g., containing sodium hydroxide and zinc dust) to remove corrosion products, rinse with distilled water, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area x Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Visualizations
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sdit.ac.in [sdit.ac.in]
- 9. Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 11. Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges and improve yields in the synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step involves the formation of the core 1-ethyl-1H-1,2,4-triazole ring, often yielding an aldehyde precursor, 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde.[1][2] The second step is the reduction of this aldehyde to the target methanol derivative.
Q2: Which classical methods are used to synthesize the 1,2,4-triazole core?
A2: The 1,2,4-triazole ring system can be prepared using several named reactions, including the Pellizzari and Einhorn-Brunner reactions.[3][4] Modern methods often involve the condensation of amidines, hydrazides, and carboxylic acids or their derivatives.[5][6]
Q3: What are the most common side products, and how can their formation be minimized?
A3: A frequent side product is the 1,3,4-oxadiazole, which arises from a competing cyclization pathway, particularly when using hydrazide starting materials.[7] To minimize this, it is crucial to maintain strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor triazole formation.[7] Another common issue is the formation of N-1 versus N-4 alkylation isomers.[7] The choice of solvent, base, and alkylating agent can influence this regioselectivity.
Q4: How can I improve the yield of the overall synthesis?
A4: Yield improvement depends on optimizing several factors, including reaction time, temperature, and the choice of solvent and catalyst.[7] Ensuring the high purity of starting materials is critical.[7] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often increase yields and significantly reduce reaction times.[7]
Q5: What are the best purification techniques for the final product and its intermediates?
A5: Purification is commonly achieved using column chromatography on silica gel.[8] A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing polarity with a more polar solvent (like ethyl acetate), is often effective.[8] If the compound is sufficiently crystalline, recrystallization from a suitable solvent system can be an excellent method for final purification.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Triazole Intermediate | 1. Incomplete reaction due to insufficient time or temperature.[7] 2. Decomposition of starting materials or product at high temperatures.[7] 3. Impure or wet starting materials (hydrazides can be hygroscopic).[7] 4. Incorrect choice of base or solvent.[8] | 1. Gradually increase reaction temperature and monitor progress by TLC.[7] 2. If decomposition is suspected, run the reaction at a lower temperature for a longer duration.[7] 3. Ensure all starting materials are pure and dry before use.[7] 4. Screen different solvents and bases; high-boiling polar aprotic solvents like DMF or DMSO with bases like K₂CO₃ or Cs₂CO₃ are often effective.[8] |
| Formation of 1,3,4-Oxadiazole Side Product | Competing cyclization pathway is favored.[7] | 1. Ensure strictly anhydrous (water-free) reaction conditions.[7] 2. Lower the reaction temperature.[7] 3. The choice of acylating agent can influence the reaction pathway; consider alternatives.[7] |
| Formation of N-Alkylation Isomers | Alkylation of the triazole ring can occur at different nitrogen atoms (N-1 or N-4).[7] | 1. Regioselectivity is influenced by the electrophile, base, and solvent; systematic screening may be required.[7] 2. In some cases, specific catalysts can control regioselectivity.[7] |
| Incomplete Reduction of Aldehyde to Alcohol | 1. Insufficient reducing agent. 2. Inactive reducing agent (e.g., NaBH₄ exposed to moisture). | 1. Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). 2. Use a freshly opened bottle of the reducing agent. |
| Compound Streaking on TLC Plate / Column | The compound is too polar for the chosen solvent system or is interacting strongly with the silica gel (if acidic or basic).[10] | 1. Add a small amount of a more polar solvent (e.g., methanol) to your eluent.[10] 2. If the compound is acidic, add a trace of acetic acid to the eluent. If basic, add a trace of triethylamine.[10] |
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (Precursor)
This protocol is a representative method based on the Einhorn-Brunner reaction.[4]
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add formylhydrazine (1.0 eq) and N-ethylformamide (1.1 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions : Heat the mixture to 120-140 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aldehyde.
Protocol 2: Reduction to this compound (Final Product)
This is a standard procedure for the reduction of an aldehyde to a primary alcohol.
-
Reaction Setup : Dissolve 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.
-
Reduction : Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Conditions : After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.
-
Workup : Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude alcohol can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Representative Data for Yield Optimization of Triazole Formation
The following table illustrates the potential impact of various parameters on the yield of the 1,2,4-triazole intermediate. These are representative values based on common optimization strategies for similar heterocyclic syntheses.[7][8]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Toluene | None | 110 | 24 | 35 | Baseline condition |
| 2 | DMF | None | 110 | 24 | 55 | Polar aprotic solvent improves solubility |
| 3 | DMF | K₂CO₃ | 120 | 18 | 70 | Base addition accelerates cyclization |
| 4 | DMSO | Cs₂CO₃ | 120 | 12 | 78 | Stronger base and higher polarity solvent |
| 5 | DMF | K₂CO₃ | 140 | 12 | 65 | Higher temp may cause some decomposition |
| 6 | Dioxane | K₃PO₄ | 100 | 24 | 68 | Alternative solvent/base system |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 1-ethyl-1h-1,2,4-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. isres.org [isres.org]
- 6. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive solvent usage | Use the minimum amount of hot solvent required to dissolve the crude product.[1] | Increased recovery of the purified compound. |
| High solubility in the chosen solvent | Cool the solution in an ice bath to maximize precipitation before filtration.[2] | Enhanced crystal formation and improved yield. |
| Premature crystallization during hot filtration | Pre-heat the funnel and receiving flask to prevent the compound from crystallizing too early.[1] | Smooth filtration process with minimal loss of product. |
| Product remains in the mother liquor | Concentrate the mother liquor and perform a second recrystallization to recover more product.[1] | Additional crop of crystals, boosting the overall yield. |
Issue 2: Product Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is not supersaturated | Evaporate some of the solvent to increase the concentration of the compound and then cool again.[2] | Induction of crystal formation. |
| High solubility of the compound | Consider using a different solvent or a co-solvent system. For triazole derivatives, mixtures like hexane/acetone or hexane/ethyl acetate can be effective.[2] | Successful crystallization of the target compound. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2] | Initiation of crystallization. |
Issue 3: Impure Product After Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid cooling trapping impurities | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | Formation of purer crystals by allowing impurities to remain in the solution. |
| Co-crystallization of colored impurities | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] | A colorless or less colored crystalline product. |
| Similar solubility of impurities | If impurities persist, an alternative purification method like column chromatography may be necessary.[1] | Separation of the desired compound from impurities with similar solubility profiles. |
Issue 4: Problems During Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor separation of compounds | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a better separation of Rf values.[2] | Improved resolution and separation on the column. |
| Compound streaking on the column | If the compound is polar, consider adding a small amount of a more polar solvent like methanol to the eluent. For basic compounds like some triazoles, adding a small amount of triethylamine can help.[3] | Sharper bands and better separation. |
| Compound degradation on silica gel | Triazole derivatives can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine mixed in the eluent.[2] | Prevention of product degradation and improved recovery. |
| Compound not eluting from the column | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or switch to a more polar system like chloroform/methanol.[3] | Successful elution of the compound from the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in triazole synthesis can include positional isomers and unreacted starting materials. During the manufacturing of similar active pharmaceutical ingredients, isomeric impurities are often observed and can impact the quality of the final product.[4]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: For triazole derivatives, alcohols such as ethanol or methanol, or solvent mixtures like hexane/acetone or hexane/ethyl acetate can be effective for recrystallization.[2] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
Q3: How can I improve the yield of my recrystallization?
A3: To improve your yield, use the minimum amount of hot solvent necessary to dissolve your product.[1] Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal precipitation.[2] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.[1]
Q4: My compound appears as an oil instead of crystals during recrystallization. What should I do?
A4: "Oiling out" can occur if the compound comes out of a supersaturated solution above its melting point or if impurities are depressing the melting point.[2] To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[2] Scratching the flask or adding a seed crystal can also help induce crystallization.[2]
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is a better choice when dealing with complex mixtures of impurities or when impurities have very similar solubility properties to your desired compound, making separation by recrystallization ineffective.[1] It is also useful for separating isomers.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find one where it is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for common purification issues.
Caption: General experimental workflow for purification.
References
Technical Support Center: Overcoming Solubility Challenges with Triazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving solubility issues encountered with triazole compounds during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my triazole compounds frequently exhibit poor aqueous solubility?
A1: Triazole compounds, particularly those developed as enzyme inhibitors or receptor ligands, often possess lipophilic (fat-loving) structural features to enhance binding to their biological targets. This inherent lipophilicity, characterized by a high logP value, leads to low solubility in aqueous buffers commonly used in biological assays. The parent 1,2,4-triazole itself is soluble in water, but substitutions on the triazole ring, especially with bulky, nonpolar groups, significantly increase hydrophobicity and decrease aqueous solubility.[1][2]
Q2: My triazole compound is dissolved in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A2: This is a common phenomenon known as "solvent shock" or precipitation upon dilution. Your concentrated stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) can hold a much higher concentration of the compound than is thermodynamically stable in an aqueous environment.[3][4] When this stock is rapidly diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[3]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity and its effects on cell physiology, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally at or below 0.5%.[5] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: Can I use surfactants to improve the solubility of my triazole compound?
A4: Yes, surfactants can be effective in solubilizing poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[6] Non-ionic surfactants like Tween® 80 and Triton™ X-100 are commonly used in in vitro assays.[7] However, it is essential to use them at concentrations above their critical micelle concentration (CMC) to be effective and to include a vehicle control with the surfactant alone to ensure it does not interfere with the assay.[7]
Q5: Are there other formulation strategies I can employ to improve the solubility of my triazole compounds for in vitro testing?
A5: Several formulation strategies can be explored, including:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or polyethylene glycol) with the aqueous buffer can increase the solubility of your compound.[8]
-
pH adjustment: If your triazole compound has ionizable functional groups, adjusting the pH of the buffer can significantly alter its solubility.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be considered, although these are more complex to prepare for in vitro assays.
Troubleshooting Guide
Issue 1: Difficulty in Preparing a Concentrated Stock Solution in DMSO
-
Observation: The triazole compound does not fully dissolve in DMSO even at moderate concentrations.
-
Possible Cause: The compound may have exceptionally low solubility even in DMSO, or it may be in a highly stable crystalline form.
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) and vortex to aid dissolution. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.
-
Co-solvent in Stock: Consider preparing the stock in a mixture of DMSO and another strong organic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), if compatible with your assay.
-
Check Purity: Impurities can sometimes affect solubility. Confirm the purity of your compound.
-
Issue 2: Compound Precipitation in the Assay Plate
-
Observation: Visible precipitate or cloudiness appears in the wells of the assay plate after adding the triazole compound.
-
Possible Cause: The final concentration of the compound in the assay buffer exceeds its aqueous solubility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in an assay plate.
Issue 3: Inconsistent or Non-Reproducible Assay Results
-
Observation: High variability in assay results between replicate wells or experiments.
-
Possible Cause: Undetected micro-precipitation of the compound, leading to inconsistent effective concentrations at the biological target.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plates under a microscope for any signs of precipitate before and after incubation.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which your compound remains soluble in the assay buffer over the time course of your experiment.
-
Pre-incubation: Allow the diluted compound to equilibrate in the assay buffer for a short period before adding it to the cells or target molecules to check for time-dependent precipitation.
-
Assay Controls: Ensure that your positive and negative controls are performing as expected to rule out other sources of variability.
-
Quantitative Solubility Data
The following table provides a summary of reported solubility data for representative triazole compounds in common solvents. Note that the solubility of specific derivatives can vary significantly based on their substituents.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 1H-1,2,4-Triazole | Water | Room Temp | ~1 | [1] |
| 1H-1,2,4-Triazole | Ethanol | 20 | ~2.5 | [9] |
| 1H-1,2,4-Triazole | 2-Propanol | 20 | ~1.2 | [9] |
| Itraconazole | DMSO | 20 | >10 | [10] |
| Itraconazole | Water | 20 | <0.0001 | [10] |
| Ketoconazole | Water | Not Specified | Very slightly soluble | [11] |
| Miconazole | Water | Not Specified | Practically insoluble | [11] |
Experimental Protocols
Protocol 1: Stepwise Dilution to Minimize Precipitation
-
Prepare a high-concentration stock solution of your triazole compound in 100% DMSO (e.g., 10 mM).
-
Perform an intermediate dilution of the DMSO stock into your assay buffer or cell culture medium. For example, dilute the 10 mM stock 1:10 in the buffer to get a 1 mM solution in 10% DMSO.
-
Use this intermediate dilution to make the final dilutions for your assay. This gradual reduction in DMSO concentration can help prevent the compound from crashing out of solution.
Protocol 2: Preparation of a Co-solvent Formulation
-
Identify a water-miscible co-solvent in which your compound has good solubility (e.g., ethanol, PEG 400).
-
Prepare a stock solution of your compound in the chosen co-solvent.
-
Determine the maximum tolerated concentration of the co-solvent by your cells or assay system.
-
Prepare your final working solutions by diluting the co-solvent stock into the aqueous assay buffer, ensuring the final co-solvent concentration remains below the tolerated limit.
Signaling Pathway
Many triazole derivatives are investigated as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory responses and cancer. Below is a simplified diagram of this pathway.
Caption: Simplified p38 MAPK signaling pathway with the site of action for triazole inhibitors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous solvent system for the solubilization of azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol in solution. The information is presented in a question-and-answer format, including FAQs, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of stability testing for this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, pH, and light.[1][2] These studies help to determine the intrinsic stability of the molecule, identify potential degradation products, elucidate degradation pathways, and establish a re-test period or shelf life.[2] This information is essential for developing a stable formulation and defining appropriate storage conditions.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies, also known as stress testing, are performed under conditions more severe than accelerated stability testing to identify likely degradation products.[3] As mandated by ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1] For example, hydrolysis can be studied using 0.1 M HCl and 0.1 M NaOH, while oxidation is often investigated using hydrogen peroxide (e.g., 3% H₂O₂).[2]
Q3: Which analytical technique is most suitable for a stability-indicating assay of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) or mass spectrometry (MS) detector, is the most common and powerful technique for developing a stability-indicating method.[4][5][6] A validated stability-indicating HPLC method can separate the parent drug from its degradation products and any process-related impurities, allowing for accurate quantification of the active ingredient.[5][7]
Q4: What are the potential degradation pathways for a triazole-based compound like this?
A4: While specific data for this compound is not widely published, related triazole compounds can undergo several degradation pathways. The 1,2,4-triazole ring is generally stable to hydrolysis around neutral pH but can be susceptible under strong acidic or basic conditions.[8] The hydroxymethyl group (-CH₂OH) is a potential site for oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid. Other potential reactions include N-dealkylation (loss of the ethyl group) under harsh conditions.
Q5: How should samples be prepared for photostability testing?
A5: For photostability testing, as per ICH Q1B guidelines, the compound should be exposed to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours per square meter.[9][10][11] A control sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.[9][11] Samples can be tested as a solid or in solution.[10]
Troubleshooting Guide
Q1: My analyte peak area is decreasing over time, but I don't see any new degradation peaks in the chromatogram. What could be the issue?
A1: This issue can arise from several possibilities:
-
Degradants are not UV-active: The degradation products may lack a chromophore that absorbs at the detection wavelength. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify non-UV-active compounds.
-
Degradants are unretained or strongly retained: The degradation products may be eluting in the solvent front (unretained) or may be irreversibly adsorbed to the column (strongly retained).[4] It is important to check the solvent front for any peaks and perform a gradient elution with a strong solvent wash at the end of the run to elute any strongly retained compounds.
-
Analyte precipitation: The compound may be precipitating out of the solution due to low solubility in the chosen solvent system, especially at lower temperatures. Visually inspect your sample vials for any precipitate.
-
Formation of a volatile degradant: The degradation product could be a volatile compound that is lost from the sample vial.
Q2: I'm observing poor peak shape (tailing or fronting) for the main analyte peak. How can I resolve this?
A2: Poor peak shape can compromise resolution and accuracy.[12]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., basic analytes interacting with acidic silanol groups).[12][13] Try adjusting the mobile phase pH to ensure the analyte is in a single ionic form, using a column with end-capping, or adding a competitor (e.g., a small amount of triethylamine) to the mobile phase.
-
Peak Fronting: This is typically a sign of column overloading or poor sample solubility in the mobile phase.[12] Try reducing the injection volume or the sample concentration. Ensure your sample solvent is not significantly stronger than the mobile phase.[14]
Q3: My retention times are shifting between injections. What is the cause?
A3: Retention time shifts can indicate a problem with the HPLC system or the method conditions.[13]
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.[13]
-
Pump issues: Fluctuating backpressure or inconsistent flow rates from the pump can cause retention time drift. Check for leaks and ensure the pump is properly purged and primed.[12][13]
-
Mobile phase changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile component. Always use freshly prepared mobile phase.[13]
-
Temperature fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment.[14]
Q4: The baseline of my chromatogram is noisy or drifting. What should I do?
A4: A noisy or drifting baseline can interfere with the detection and integration of small peaks.[12]
-
Mobile phase issues: Air bubbles in the mobile phase are a common cause. Ensure your solvents are properly degassed.[12][13] Contamination in the solvents or glassware can also contribute to baseline noise.[12]
-
Detector problems: A failing detector lamp can cause significant noise. Check the lamp energy and lifetime.
-
System leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[4][12]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the stability-indicating method is effective.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute to the target concentration.
-
Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours. Also, store a solution of the compound (e.g., in water) at 70°C. At specified time points, withdraw samples, dissolve (if solid), and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[9][10] Maintain a control sample wrapped in aluminum foil under the same conditions.[11]
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/PDA method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in the area of the degradation peaks.
Data Presentation
The following tables are illustrative templates. Researchers should populate them with their own experimental data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 M HCl (60°C) | 8 hours | 91.5 | 8.5 | 2 | 0.78 |
| 0.1 M NaOH (60°C) | 8 hours | 88.2 | 11.8 | 1 | 0.65 |
| 3% H₂O₂ (RT) | 24 hours | 85.7 | 14.3 | 3 | 0.85, 1.15 |
| Thermal (70°C, solid) | 48 hours | 99.1 | 0.9 | 0 | - |
| Photolytic (ICH Q1B) | - | 94.3 | 5.7 | 1 | 0.92 |
Table 2: Example pH-Rate Profile Data for Hydrolysis at 60°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 1.0 | 0.011 | 63.0 |
| 3.0 | 0.002 | 346.6 |
| 5.0 | < 0.001 | > 500 |
| 7.0 | < 0.001 | > 500 |
| 9.0 | 0.009 | 77.0 |
| 11.0 | 0.015 | 46.2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. q1scientific.com [q1scientific.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. labcompare.com [labcompare.com]
- 14. aelabgroup.com [aelabgroup.com]
Identifying byproducts in the synthesis of substituted 1,2,4-triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of substituted 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 1,2,4-triazoles, and what are their primary drawbacks?
A1: The most prevalent methods for synthesizing the 1,2,4-triazole core are the Pellizzari reaction, the Einhorn-Brunner reaction, and the cyclization of thiosemicarbazides. Each method has its own set of advantages and challenges, particularly concerning byproduct formation.
-
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide at high temperatures.[1] A significant drawback, especially in unsymmetrical reactions where the acyl groups of the reactants differ, is the formation of a mixture of isomeric 1,2,4-triazoles due to "acyl interchange."[2] High temperatures can also lead to decomposition of starting materials and products.[3]
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines, often catalyzed by a weak acid.[2][4] Similar to the Pellizzari reaction, the use of unsymmetrical imides can result in a mixture of regioisomers.[2]
-
Cyclization of Thiosemicarbazides: This is a versatile method where the reaction conditions dictate the final heterocyclic ring system. In alkaline media, 1,2,4-triazoles are typically formed. However, under acidic conditions, the formation of 1,3,4-thiadiazoles can be a significant side reaction.[5] Oxidative cyclization can also lead to different heterocyclic systems.
Q2: How can I minimize the formation of isomeric byproducts in my reaction?
A2: The formation of isomeric mixtures is a common challenge when using unsymmetrical starting materials. To minimize this:
-
Reaction Design: If possible, design your synthesis to utilize symmetrical starting materials (e.g., an amide and an acylhydrazide with the same acyl group in the Pellizzari reaction).[3]
-
Optimize Reaction Temperature: High temperatures often promote the side reactions that lead to isomer formation.[3] Running the reaction at the lowest effective temperature can help to minimize these byproducts.
-
Microwave Synthesis: Employing microwave irradiation can significantly shorten reaction times, which can reduce the propensity for high-temperature induced side reactions.[6]
Q3: My reaction is producing a complex mixture of unidentified byproducts. What are the likely culprits and how can I identify them?
A3: A complex reaction mixture can arise from several factors, including decomposition of starting materials or products at high temperatures and side reactions involving functional groups on your substituents.
-
Initial Analysis: The first step is to obtain a mass spectrum (MS) of your crude reaction mixture. This will provide the molecular weights of the components and can offer initial clues as to their identities.
-
Spectroscopic Analysis: Isolate the major byproducts using chromatography (TLC, column, or HPLC) and characterize them using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Comparing the spectra of your byproducts to known spectra of common side products (e.g., oxadiazoles, isomeric triazoles) can aid in their identification.
-
Common Byproducts: Besides isomeric triazoles, a common byproduct in reactions involving acylhydrazines is the corresponding 1,3,4-oxadiazole, formed through intramolecular cyclization.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
| Possible Cause | Recommended Solution |
| Impure or Wet Starting Materials | Ensure the purity and dryness of your starting materials. Impurities can lead to unwanted side reactions. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor its progress. |
| Inefficient Removal of Water | If the reaction generates water as a byproduct, consider using a Dean-Stark trap to remove it and drive the equilibrium towards the product. |
Issue 2: Formation of a Mixture of Regioisomers (Einhorn-Brunner Reaction)
| Possible Cause | Recommended Solution |
| Similar Electronic Properties of Imide Substituents | The regioselectivity of the Einhorn-Brunner reaction is influenced by the electronic nature of the acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. To improve selectivity, use an imide with one electron-withdrawing group and one electron-donating group.[7] |
| High Reaction Temperature | As with other side reactions, high temperatures can reduce selectivity. Optimize for the lowest effective temperature. |
Quantitative Data on Regioselectivity in the Einhorn-Brunner Reaction
The following table provides a qualitative guide to predicting the major regioisomer based on the electronic properties of the substituents on the unsymmetrical imide.
| R1 (Electron-withdrawing) | R2 (Electron-donating/neutral) | Predicted Major Isomer |
| -CF3 | -CH3 | 3-(Trifluoromethyl)-5-methyl-1-substituted-1,2,4-triazole |
| -NO2 | -Ph | 3-(Nitrophenyl)-5-phenyl-1-substituted-1,2,4-triazole |
| -Cl | -OCH3 | 3-(Chlorophenyl)-5-(methoxyphenyl)-1-substituted-1,2,4-triazole |
Note: The acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[7]
Issue 3: Formation of 1,3,4-Thiadiazole/Oxadiazole Byproducts (from Thiosemicarbazides)
| Possible Cause | Recommended Solution |
| Incorrect pH | The pH of the reaction medium is critical. For the synthesis of 1,2,4-triazoles from thiosemicarbazides, alkaline conditions are generally required. Acidic conditions tend to favor the formation of 1,3,4-thiadiazoles.[5] |
| Oxidizing Conditions | In some cases, oxidative cyclization can lead to the formation of other heterocyclic systems. Ensure your reaction is performed under the appropriate atmosphere (e.g., inert gas if necessary). |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction)
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene) or neat conditions
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere and stir for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid.[3]
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[3]
Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole (Einhorn-Brunner Reaction)
Materials:
-
N-formyl benzamide
-
Phenylhydrazine
-
Glacial acetic acid
Procedure:
-
Combine N-formyl benzamide and phenylhydrazine in a round-bottom flask.[8]
-
Add glacial acetic acid as a catalyst and solvent.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization.
Protocol 3: Synthesis of 5-substituted-4H-1,2,4-triazole-3-thiol (from Thiosemicarbazide)
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Acylation: In a hydrothermal reaction vessel, dissolve the carboxylic acid and thiosemicarbazide in chloroform. Add PPE and heat the mixture at 90°C.[9]
-
Cyclodehydration: After the acylation is complete, treat the reaction mixture with an aqueous alkali solution (e.g., NaOH) and heat to induce cyclization.[9]
-
Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Visualization of Reaction Pathways and Troubleshooting
Pellizzari Reaction: Main Reaction vs. Byproduct Formation
Caption: Pellizzari reaction showing the desired product and isomeric byproducts.
Einhorn-Brunner Reaction: Regioselectivity
Caption: Regioselectivity in the Einhorn-Brunner reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 1,2,4-triazoles. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of 1,2,4-triazoles?
The main challenge is controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can act as nucleophiles, leading to a mixture of N-alkylated isomers. The 1H- and 4H-tautomers of unsubstituted 1,2,4-triazole are in rapid equilibrium, further complicating selective alkylation.[1] Generally, N1 and N4 alkylation are more common than N2 alkylation for the unsubstituted 1,2,4-triazole.
Q2: Which factors influence the regioselectivity of the N-alkylation reaction?
Several factors determine the ratio of N1, N2, and N4-alkylated products:
-
Base: The choice of base is critical. Sterically hindered, non-nucleophilic bases often favor N1-alkylation.[2][3]
-
Solvent: The polarity of the solvent can influence the reaction's regioselectivity.
-
Alkylating Agent: The structure and reactivity of the alkylating agent play a significant role.
-
Substituents on the Triazole Ring: Existing substituents can sterically or electronically direct the alkylation to a specific nitrogen.
-
Temperature: Reaction temperature can affect the thermodynamic and kinetic control of the product distribution.
Q3: How can I favor the formation of the N1-alkylated isomer?
To selectively obtain the N1-alkylated product, using a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF) is a well-established method.[2][3] This combination has been reported to yield N1 to N4 isomer ratios of approximately 90:10.[3]
Q4: Are there methods to obtain the N4-alkylated isomer selectively?
While N1-alkylation is often favored, certain conditions can promote N4-alkylation. For instance, some synthetic routes for specific substituted 1,2,4-triazoles can yield the N4-isomer as the major product. The choice of starting materials and reaction pathway is crucial in these cases.
Q5: What are common side reactions to be aware of during N-alkylation of 1,2,4-triazoles?
Besides the formation of isomeric mixtures, other potential side reactions include:
-
Over-alkylation: The initially formed N-alkylated triazole can be further alkylated, especially with reactive alkylating agents or an excess of the reagent, leading to the formation of quaternary triazolium salts.[2]
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones, might compete with the triazole in reacting with the alkylating agent.
-
Decomposition: At elevated temperatures, starting materials or products might decompose, leading to lower yields and complex reaction mixtures.
Troubleshooting Guide
This guide addresses common problems encountered during the N-alkylation of 1,2,4-triazoles, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the triazole effectively. 2. Inactive Alkylating Agent: The alkylating agent may have degraded. 3. Moisture: Traces of water can quench the base (e.g., NaH).[2] 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Switch to a stronger base (e.g., NaH) or a more effective combination (e.g., DBU in THF). 2. Use a fresh or purified alkylating agent. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 4. Gradually increase the reaction temperature while monitoring the reaction progress. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Inappropriate Base/Solvent System: The chosen conditions do not favor one isomer over the others. 2. Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to a mixture of the most stable isomers. | 1. For N1-selectivity, use DBU in THF.[2][3] For other selectivities, a thorough screening of bases and solvents is recommended. 2. Adjusting the reaction temperature might favor the kinetically controlled product. |
| Formation of Quaternary Salts (Over-alkylation) | 1. Excess Alkylating Agent: Using a large excess of the alkylating agent increases the likelihood of a second alkylation.[2] 2. High Reactivity: Highly reactive alkylating agents (e.g., methyl iodide) can lead to over-alkylation. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Difficult Purification of Isomers | 1. Similar Polarities: The N1 and N4 isomers can have very similar polarities, making chromatographic separation challenging. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient). 2. Consider converting the isomers into derivatives with different physical properties to facilitate separation, followed by removal of the derivatizing group. 3. Recrystallization can sometimes be effective if one isomer is significantly less soluble. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the impact of different bases and solvents on the yield and regioselectivity of N-alkylation of 1,2,4-triazole.
| Alkylating Agent | Base | Solvent | Temperature | N1:N4 Ratio | Total Yield (%) | Reference |
| 4-Nitrobenzyl chloride | DBU | THF | Room Temp | 90:10 | High | [3] |
| 4-Nitrobenzyl bromide | NaH | DMF | Room Temp | 90:10 | High | [4] |
| Hexyl bromide | K₂CO₃ | 1-Hexylpyridinium bromide (Ionic Liquid) | 110°C (Microwave) | Regioselective for N1 | 88 | [1] |
| Various alkyl halides | DBU | THF | Varies | ~90:10 | Good to High | [3] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation using DBU in THF
This protocol is adapted for the selective synthesis of 1-substituted-1,2,4-triazoles.
Materials:
-
1,2,4-Triazole
-
Alkyl halide (e.g., 4-nitrobenzyl chloride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred suspension of 1,2,4-triazole (1.1 equiv.) and the alkyl halide (1.0 equiv.) in anhydrous THF, add DBU (1.2 equiv.) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the solution at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid residue with THF.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the isomers.
Protocol 2: Microwave-Assisted N1-Alkylation in an Ionic Liquid
This protocol describes a regioselective synthesis of 1-alkyl-1,2,4-triazoles using microwave irradiation.
Materials:
-
1,2,4-Triazole
-
Alkyl halide (e.g., hexyl bromide)
-
Potassium carbonate (K₂CO₃)
-
1-Hexylpyridinium bromide (Ionic Liquid)
Procedure:
-
In a microwave reactor vessel, combine 1,2,4-triazole (1.0 equiv.), the alkyl halide (1.0 equiv.), potassium carbonate (1.2 equiv.), and 1-hexylpyridinium bromide.
-
Seal the vessel and irradiate in a microwave reactor at 110°C for the optimized time (typically 10-15 minutes).
-
Monitor the reaction for completion by TLC.
-
After cooling, extract the product from the reaction mixture. A non-aqueous work-up is recommended to avoid losing water-soluble isomers.
-
Purify the product by column chromatography if necessary.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Factors Influencing Regioselectivity
Caption: Key factors influencing N-alkylation regioselectivity.
General Experimental Workflow
Caption: A typical experimental workflow for N-alkylation.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in biological assays involving triazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing precipitation of my triazole compound in my aqueous-based biological assay?
A1: Precipitation is a frequent issue with triazole compounds due to their often low aqueous solubility. The hydrophobic nature of many triazole derivatives can cause them to fall out of solution when a concentrated stock (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer. This occurs when the final concentration of the compound exceeds its thermodynamic solubility limit in the assay medium.[1][2]
Q2: How can I improve the solubility of my triazole compound in my assay?
A2: Several strategies can be employed to improve the solubility of triazole compounds:
-
Co-solvents: Using a co-solvent system can help maintain solubility. However, it is crucial to perform vehicle controls to ensure the solvent itself does not affect the biological assay.[1]
-
pH Adjustment: The solubility of some triazoles can be pH-dependent. Experimentally determining the optimal pH for solubility that is also compatible with your assay system (e.g., cell viability, enzyme activity) can be beneficial.[1]
-
Gentle Heating: Applying gentle heat can increase the dissolution rate and solubility of your compound. However, you must be cautious as excessive heat can lead to degradation. A preliminary stability test at the desired temperature is recommended.[1]
-
Derivatization: In some cases, chemical modification of the triazole, such as introducing glycosyl units, has been shown to improve water solubility and biological activity.[2]
Q3: My triazole compound appears to be losing activity over time in solution. What could be the cause?
A3: The loss of activity could be due to the degradation of the triazole compound. The stability of triazoles in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.[3] Some derivatives are particularly sensitive to photodegradation.[3] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, and for solutions, to use appropriate solvents and buffer systems while protecting them from light.[3]
Q4: I am seeing unexpected or inconsistent results in my cell-based assays with a triazole antifungal. What are some potential causes?
A4: Inconsistent results in cell-based antifungal assays can arise from several factors beyond the compound itself:
-
Inoculum Preparation: The density of the fungal inoculum is critical for reproducible results. Using a standardized inoculum from a fresh culture is essential.[4]
-
Media and Reagents: The use of expired or improperly prepared media, such as RPMI-1640 with an incorrect pH, can significantly affect fungal growth and drug activity.[4]
-
Incubation Conditions: Variations in incubation time and temperature can impact fungal growth rates and, consequently, the measured minimum inhibitory concentration (MIC).[4]
-
Endpoint Reading: Subjectivity in determining the MIC endpoint (e.g., 50% vs. 90% growth inhibition) can lead to variability between experiments and researchers.[4]
-
Off-Target Effects: Triazoles can interact with mammalian cytochrome P450 enzymes, which can lead to off-target effects and unexpected results in cell-based assays.[5]
Q5: Could plasma protein binding be affecting my in vitro assay results?
A5: Yes, if your in vitro assay contains plasma proteins (e.g., fetal bovine serum), the binding of the triazole to these proteins can reduce its free concentration, thereby lowering its apparent activity.[6][7][8] The extent of binding can be influenced by the concentration of the triazole and the proteins.[6] It is important to consider the potential impact of protein binding when designing and interpreting in vitro experiments, especially when trying to correlate in vitro and in vivo data.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Solubility of Triazole Compounds
This guide provides a systematic approach to addressing solubility issues with triazole compounds in biological assays.
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting triazole solubility.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | General Applicability for Triazoles |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Often good for creating concentrated stock solutions.[1][2] |
| Alcohols | Ethanol, Methanol | Moderate to good solubility for many triazoles.[1] |
| Chlorinated | Dichloromethane (DCM) | Primarily used during synthesis and purification. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris-HCl | Generally low solubility, especially for more lipophilic derivatives.[1] |
Guide 2: Investigating Compound Stability and Degradation
If you suspect your triazole is degrading, follow these steps:
-
Literature Review: Check for published stability data for your specific triazole or structurally related compounds.
-
Control Experiments:
-
Time-Course Experiment: Prepare your triazole in the assay buffer and incubate it under the same conditions as your experiment (temperature, light exposure). At various time points, test its activity. A decrease in activity over time suggests degradation.
-
Stress Conditions: Expose the compound to elevated temperature, UV light, and different pH values to identify potential degradation pathways. Analyze the stressed samples by HPLC or LC-MS to detect degradation products.
-
-
Proper Storage: Always store triazole compounds as recommended by the supplier, typically in a cool, dark, and dry environment.[3] For solutions, prepare them fresh whenever possible or store them at -20°C or -80°C for short periods, protected from light.
Table 2: Factors Influencing Triazole Degradation
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased temperature can accelerate degradation.[3] | Store at recommended temperatures; avoid excessive heating. |
| Light | Photodegradation can occur, especially with UV exposure.[3] | Protect solutions from light using amber vials or by working in low-light conditions. |
| pH | Extreme pH values can lead to hydrolysis or rearrangement of the triazole ring.[3] | Use buffers within a pH range where the compound is stable. |
| Oxidation | Some triazoles can be susceptible to oxidation.[9] | Store under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is known or suspected. |
Experimental Protocols
Protocol 1: General Method for Evaluating Triazole Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the triazole compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in the desired aqueous assay buffer.
-
Incubation: Incubate the dilutions at the experimental temperature for a set period (e.g., 2 hours).
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation.
-
Quantitative Analysis (Optional): Centrifuge the samples and measure the concentration of the triazole in the supernatant using HPLC or a spectrophotometric method to determine the kinetic solubility.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a generalized version based on standardized methods like those from CLSI and EUCAST.[4]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the recommended temperature and duration.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in the assay medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the triazole compound in the assay medium in a 96-well microtiter plate.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for the specified time (e.g., 24-48 hours).
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Signaling Pathways
Many antifungal triazoles target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Ergosterol Biosynthesis Pathway and Triazole Inhibition
Caption: Inhibition of ergosterol biosynthesis by triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale synthesis of this compound?
A1: The most direct and scalable method is the reduction of the corresponding aldehyde, 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, using a mild reducing agent like sodium borohydride (NaBH₄). This starting material is commercially available, making the process efficient.
Q2: What are the key safety considerations when performing a sodium borohydride reduction at scale?
A2: Sodium borohydride reacts with protic solvents, such as alcohols and water, to produce hydrogen gas, which is flammable and can create pressure buildup in a closed system. The reaction is also exothermic, and the heat generated can accelerate the decomposition of NaBH₄, leading to a runaway reaction.[1][2] Therefore, it is crucial to have adequate cooling, controlled addition of the reducing agent, and proper ventilation.
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot indicate the progression of the reaction.
Q4: What are the common impurities I might encounter?
A4: The primary impurity is likely unreacted starting material (1-ethyl-1H-1,2,4-triazole-5-carbaldehyde). Side products from the decomposition of sodium borohydride in alcoholic solvents, such as borate esters, may also be present.[3]
Q5: What is the best method for purifying the final product?
A5: this compound is a polar compound.[4] For purification, column chromatography on silica gel using a polar eluent system, such as a gradient of methanol in dichloromethane, is effective.[5] Recrystallization from a suitable solvent system like ethyl acetate/hexanes can also be employed for further purification.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conversion of the starting aldehyde. | - Inactive sodium borohydride (degraded by moisture).- Insufficient amount of reducing agent.- Low reaction temperature. | - Use freshly opened or properly stored NaBH₄.- Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq).- Allow the reaction to warm to room temperature after the initial cooling period. |
| Reaction is too exothermic and difficult to control. | - Too rapid addition of sodium borohydride.- Inadequate cooling. | - Add the NaBH₄ portion-wise over a longer period.- Ensure the reaction vessel is immersed in an ice bath with efficient stirring. |
| Formation of significant byproducts. | - Reaction temperature is too high, leading to decomposition of the product or reducing agent.- Prolonged reaction time. | - Maintain the reaction temperature at 0-5 °C during the addition of NaBH₄.- Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Difficulties in isolating the product during workup. | - The product is partially soluble in the aqueous layer due to its polarity. | - Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Streaking or poor separation during column chromatography. | - The compound is highly polar and interacts strongly with the silica gel.- Inappropriate eluent system. | - Use a more polar eluent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% methanol).- Consider using a different stationary phase, such as alumina. |
Experimental Protocol: Reduction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
This protocol outlines a general procedure for the reduction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde to this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | 125.13 | 10.0 g | 0.08 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 | 1.5 |
| Methanol (MeOH) | 32.04 | 200 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (10.0 g, 0.08 mol) in methanol (200 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as the eluent).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0-5 °C and slowly add deionized water (100 mL) to quench the excess sodium borohydride. Caution: Hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Characterization of 1,2,4-Triazole Isomers
Welcome to the technical support center for the characterization of 1,2,4-triazole isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and analysis. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with 1,2,4-triazole isomers?
The primary challenges stem from the existence of two main types of isomers: constitutional isomers (1,2,3-triazole vs. 1,2,4-triazole) and, more commonly within the 1,2,4-triazole family, positional isomers arising from substitution.[1][2] For a monosubstituted 1,2,4-triazole, substitution can occur at the N1 or N4 position, leading to distinct compounds that are often difficult to separate and characterize. Furthermore, 1,2,4-triazoles can exhibit tautomerism (e.g., 1H and 4H forms), which can complicate spectral analysis.[3][4]
Q2: Why does my synthesis yield a mixture of 1- and 4-substituted 1,2,4-triazoles?
Many synthetic routes for N-substituted 1,2,4-triazoles, such as the alkylation of a pre-formed triazole ring, can lack regioselectivity.[5] The nitrogen atoms at the 1 and 4 positions have different electronic environments and steric accessibility, but reactions with electrophiles can often occur at both sites, leading to a mixture of regioisomers. Achieving a single isomer typically requires a regioselective synthesis strategy from the outset, for example, by using specific cyclization reactions where the desired connectivity is pre-determined.[6][7]
Q3: What is tautomerism in 1,2,4-triazoles and how does it affect characterization?
Tautomerism in 1,2,4-triazoles refers to the migration of a proton between the different nitrogen atoms of the ring. The two principal tautomeric forms are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[4][8] In solution, these forms can interconvert rapidly. This can affect NMR spectra by producing averaged signals or peak broadening. For substituted triazoles, such as 3-mercapto-1,2,4-triazole, thione-thiol tautomerism adds another layer of complexity.[4][8] Understanding the dominant tautomeric form in a given solvent or state is crucial for correct structural assignment.[3]
Troubleshooting Guide
Problem 1: My NMR spectrum is ambiguous. How can I confirm the substitution pattern (N1 vs. N4)?
Answer: Distinguishing between N1 and N4 isomers using NMR is a common challenge. Here’s a systematic approach:
-
¹H NMR Analysis: The chemical shifts of the two ring protons (C3-H and C5-H) are key indicators. In 4-substituted isomers, these protons are equivalent due to symmetry, resulting in a single signal. In 1-substituted isomers, the protons are in different chemical environments and will appear as two distinct signals.[9][10]
-
¹³C NMR Analysis: Similar to ¹H NMR, 4-substituted isomers will show a single signal for the equivalent C3 and C5 carbons. In contrast, 1-substituted isomers will display two separate signals for these carbons.[8][9]
-
Advanced NMR (NOE): Nuclear Overhauser Effect (NOE) experiments can be decisive. Irradiation of the protons on the substituent at the N1 position should show an NOE with the C5-H proton, but not the C3-H proton. No such effect would be observed for an N4-substituted isomer's ring protons.
Problem 2: I am unable to separate my isomeric mixture using standard column chromatography.
Answer: 1,2,4-triazole regioisomers often have very similar polarities, making separation by standard silica gel chromatography difficult. Consider the following alternatives:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution. A methodical approach to developing an HPLC separation is often successful. Both normal-phase and reverse-phase columns can be effective. For chiral triazoles, specialized chiral columns (e.g., Chiralcel OD) are necessary to separate enantiomers.[11][12]
-
Thin-Layer Chromatography (TLC): Before scaling up, optimize the mobile phase using TLC. Studies have shown that specific binary solvent systems can effectively resolve positional isomers on silica gel plates.[13]
-
Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can sometimes be used as a separation technique.
Problem 3: My mass spectrometry data shows unexpected fragmentation. How can I use it to identify my isomer?
Answer: Mass spectrometry fragmentation of 1,2,4-triazoles is highly dependent on the substitution pattern and the ionization method used (e.g., EI vs. ESI).[14]
-
Characteristic Fragmentation: A common fragmentation pathway for the 1H-1,2,4-triazole ring under Electron Ionization (EI) is the loss of a molecule of HCN.[14] However, the fragmentation of substituted triazoles can be complex.
-
Comparative Analysis: If you have access to a confirmed standard of one isomer, a direct comparison of the fragmentation patterns under identical conditions is the most reliable method.
-
Tandem MS (MS/MS): ESI-MS/MS can be particularly informative. By selecting the protonated molecular ion and inducing fragmentation, you can often generate isomer-specific fragment ions.[15] The proximity of substituents in certain isomers can lead to unique fragmentation pathways.[14]
Workflow & Troubleshooting Diagrams
Caption: General workflow for synthesis and characterization of 1,2,4-triazole isomers.
Caption: Logic diagram for troubleshooting a suspected mixture of 1,2,4-triazole isomers.
Key Experimental Protocols
Protocol 1: Differentiating Isomers using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]
-
Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Locate the signals for the triazole ring protons, typically found in the downfield region (δ 7.5 - 9.5 ppm).[9]
-
4-Substituted Isomer: A single resonance in this region indicates the chemical equivalence of C3-H and C5-H.
-
1-Substituted Isomer: Two distinct resonances (e.g., doublets or singlets depending on coupling) indicate two non-equivalent ring protons at C3 and C5.[10]
-
N-H Proton: If applicable, an N-H proton may appear as a broad singlet. Its presence can be confirmed by adding a drop of D₂O to the sample, which will cause the N-H signal to disappear due to proton exchange.[9]
-
Protocol 2: Separation of Isomers by HPLC
-
Column Selection: Choose an appropriate column. For general-purpose separation of regioisomers, a standard C18 column (for reverse-phase) or a silica column (for normal-phase) can be effective. For enantiomeric separation, a chiral stationary phase is required.[11][12]
-
Mobile Phase Development (Isocratic):
-
Begin with a typical mobile phase mixture. For a C18 column, this could be a mixture of acetonitrile and water with 0.1% formic acid.[14] For a normal-phase column, a mixture of n-hexane and isopropanol is common.[11]
-
Inject a sample of the isomeric mixture and analyze the chromatogram.
-
Systematically vary the ratio of the solvents to optimize the resolution between the isomer peaks.
-
-
Data Acquisition:
Protocol 3: Characterization by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for identifying the molecular ion ([M+H]⁺). It is often coupled with tandem MS (MS/MS) to study fragmentation.[14]
-
Electron Ionization (EI): This is a higher-energy method that produces more extensive fragmentation, which can be useful for creating a characteristic fingerprint for each isomer.[14]
-
-
Data Acquisition (ESI-MS/MS):
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan MS spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.
-
Vary the collision energy to generate a fragmentation spectrum.
-
-
Data Analysis: Compare the fragmentation patterns of the different isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments to distinguish between them.[15]
Reference Data Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1,2,4-Triazole Ring
| Nucleus | Position | 1-Substituted Isomer (ppm) | 4-Substituted Isomer (ppm) | Notes |
| ¹H | C3-H | 7.5 - 8.5 | 8.0 - 9.5 | In 4-substituted isomers, C3-H and C5-H are equivalent and appear as one signal.[9] |
| C5-H | 8.0 - 9.5 | (equivalent to C3-H) | The C5-H proton in 1-substituted isomers is typically further downfield. | |
| ¹³C | C3 | 140 - 155 | 140 - 155 | In 4-substituted isomers, C3 and C5 are equivalent.[8] |
| C5 | 145 - 160 | (equivalent to C3) | The exact shifts are highly dependent on the nature of the substituents. |
Note: Data compiled from typical values reported in the literature.[8][9][17] Actual values will vary based on solvent and substituents.
Table 2: Common Chromatographic Conditions for 1,2,4-Triazole Isomer Separation
| Method | Stationary Phase | Mobile Phase Example | Flow Rate | Detection | Reference |
| Micro-HPLC | Chiral OD Column | iso-propyl alcohol / n-hexane (20:80, V/V) | 30 µL/min | UV at 223 nm | [11] |
| LC-MS | Zorbax SB C18 | 0.1% formic acid in water / 0.1% formic acid in acetonitrile (50:50, v/v) | 0.4 mL/min | ESI-MS | [14] |
| Normal Phase HPLC | Chiralcel OD | n-hexane / ethanol or isopropanol mixtures | 0.5 - 1.0 mL/min | UV | [12] |
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. isres.org [isres.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. ijsr.net [ijsr.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: Method Refinement for Regioselective Synthesis of 1,2,4-Triazoles
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of 1,2,4-triazoles. This resource aims to address specific experimental challenges to refine and optimize synthetic outcomes.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.
Issue 1: Poor or No Regioselectivity
Probable Cause:
-
Similar Electronic Properties of Substituents: In reactions like the Einhorn-Brunner synthesis, if the electronic properties of the two acyl groups on the diacylamine are similar, it can lead to a non-selective attack by the hydrazine, resulting in a mixture of regioisomers.[1]
-
Reaction Conditions: Factors such as temperature, solvent, and catalyst can significantly influence the regioselectivity of the reaction.
Recommended Solutions:
-
Redesign Starting Materials: For methods like the Einhorn-Brunner reaction, synthesize a new starting material where one functional group is significantly more electron-withdrawing than the other to direct the nucleophilic attack.[1]
-
Optimize Reaction Temperature: Systematically screen a range of temperatures. Lowering the temperature may favor the formation of a single isomer, although it may require longer reaction times.[1]
-
Solvent Screening: The polarity of the solvent can influence regioselectivity. Test a variety of solvents with different polarities.
-
Catalyst Selection: In catalyst-controlled reactions, the choice of catalyst is crucial. For instance, in some [3+2] cycloaddition reactions, Ag(I) catalysts can selectively yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts can favor the formation of 1,5-disubstituted isomers.[2][3]
-
Consider Alternative Synthetic Routes: If optimizing the current method proves unsuccessful, explore alternative, more inherently regioselective synthetic methods.[1]
Issue 2: Low Product Yield
Probable Cause:
-
Impure Reactants: The purity of starting materials, such as imides and hydrazines, is critical. Impurities can lead to side reactions and lower yields.[1] Hydrazines, in particular, can degrade over time.[1]
-
Suboptimal Temperature: The reaction may be proceeding too slowly at a low temperature or decomposing at a high temperature.[1]
-
Incorrect Solvent: The chosen solvent may not be suitable for the solubility of reactants or for the reaction mechanism.[1]
-
Incomplete Reaction: Insufficient reaction time can lead to a low yield of the desired product.
-
Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the target molecule.
Recommended Solutions:
-
Purify Reactants: Ensure the purity of all starting materials by recrystallization, distillation, or chromatography. Use freshly opened or purified hydrazine.[1]
-
Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. A good starting point for many reactions is 60-80°C.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can often reduce reaction times and improve yields.[4]
Issue 3: Formation of Side Products
Probable Cause:
-
High Reaction Temperatures: Elevated temperatures can promote side reactions and decomposition of starting materials or products.[5]
-
Competing Cyclization Pathways: In some syntheses, such as those using hydrazides, a competing cyclization can lead to the formation of 1,3,4-oxadiazoles as a side product.[6]
-
Acyl Group Interchange: In unsymmetrical Pellizzari reactions, high temperatures can lead to an interchange of acyl groups, resulting in a mixture of triazole products.[5]
Recommended Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can often minimize the formation of side products.[6]
-
Anhydrous Conditions: For reactions sensitive to water, ensure strictly anhydrous conditions to prevent side reactions like the formation of 1,3,4-oxadiazoles.[6]
-
Protect Sensitive Functional Groups: If the starting materials contain sensitive functional groups, consider protecting them before the reaction to prevent their participation in side reactions.[5]
-
Optimize Reactant Stoichiometry: Carefully controlling the ratio of reactants can sometimes minimize the formation of certain side products.[5]
Issue 4: Difficulty in Separating Isomers
Probable Cause:
-
Similar Physicochemical Properties: Regioisomers often have very similar polarities and solubilities, making their separation by chromatography or recrystallization challenging.[1]
Recommended Solutions:
-
Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography.[1] Gradient elution may be necessary for successful separation.
-
Attempt Recrystallization: Systematically screen a variety of solvents to find one that selectively crystallizes the desired isomer.[1]
-
Derivatization: If separation is proving to be intractable, consider a derivatization strategy on the crude mixture. This might alter the physical properties of one isomer, making subsequent separation easier.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling regioselectivity in the Einhorn-Brunner reaction?
The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide starting material.[1][7] The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon.[1] This generally corresponds to the carbonyl group attached to the more electron-withdrawing acyl substituent. Consequently, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[1][7]
Q2: My Einhorn-Brunner reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
To improve regioselectivity, you need to maximize the electronic difference between the two acyl groups on your imide.[1] For example, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will provide a much higher degree of regiocontrol than pairing two groups with similar electronic properties (like acetyl and propionyl).[1] If modifying the imide is not feasible, consider exploring alternative, more regioselective synthetic routes.[1]
Q3: What are the common challenges associated with the Pellizzari reaction?
The Pellizzari reaction often requires high temperatures and long reaction times, which can lead to low yields and the formation of side products.[4][5] A significant challenge, particularly in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles due to an "interchange of acyl groups".[5]
Q4: Are there modern alternatives to classical methods like the Einhorn-Brunner and Pellizzari reactions for achieving high regioselectivity?
Yes, modern catalyst-controlled methods, such as [3+2] cycloaddition reactions, often offer superior and more predictable regioselectivity.[1][2] For example, catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the choice of a silver(I) or copper(II) catalyst, respectively.[2]
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity in a [3+2] Cycloaddition Reaction
| Catalyst | Product | Regioselectivity | Yield (%) |
| Ag(I) | 1,3-disubstituted 1,2,4-triazole | High | up to 88%[8] |
| Cu(II) | 1,5-disubstituted 1,2,4-triazole | High | up to 79%[8] |
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for 1,2,4-Triazole Synthesis
| Synthesis Method | Heating Method | Reaction Time | Yield (%) | Reference |
| Hydrazine and Formamide | Microwave | 10 minutes | High | [9] |
| Aromatic hydrazide and nitrile | Microwave | 2 hours | Good | [9] |
| Pellizzari Reaction | Conventional | Several hours | Low to moderate | [4] |
| Pellizzari Reaction | Microwave | Shorter time | Increased | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Einhorn-Brunner Reaction[11]
This protocol describes a general procedure for the Einhorn-Brunner reaction using an imide and a substituted hydrazine.
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in an appropriate amount of glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Monitoring: Allow the reaction to proceed for 2-8 hours, monitoring the progress by TLC until the starting material is consumed.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.
-
Drying: Dry the crude product under vacuum.
Protocol 2: General Procedure for the Pellizzari Reaction[7]
This protocol describes a general procedure for the Pellizzari reaction.
Materials:
-
Amide (e.g., Benzamide) (1.0 eq)
-
Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask.
-
Heating: Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.
-
Monitoring: Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: A decision tree for troubleshooting poor regioselectivity.
Caption: Workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. isres.org [isres.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Structure-Activity Landscape of 1,2,4-Triazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole analogs, with a conceptual focus on derivatives related to (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. While specific SAR studies on this exact molecule are not extensively available in the public domain, this guide extrapolates key principles from a broad range of 1,2,4-triazole derivatives to inform future drug design and development efforts.
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the triazole ring allows for substitutions at various positions, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profiles. This guide will delve into the impact of these substitutions on different biological activities, supported by experimental data from various studies.
Comparative Analysis of Biological Activities
The biological activity of 1,2,4-triazole analogs is highly dependent on the nature and position of substituents on the triazole ring and any appended functionalities. Below, we summarize quantitative data from studies on different classes of 1,2,4-triazole derivatives to illustrate these structure-activity relationships.
Anticancer Activity
1,2,4-triazole derivatives have shown significant promise as anticancer agents, often by inhibiting crucial cellular processes like tubulin polymerization or the activity of enzymes such as aromatase.
Table 1: Anticancer Activity of 1,5-Disubstituted 1,2,4-Triazole Analogs as Tubulin Polymerization Inhibitors [2][3]
| Compound ID | R1 (at N1) | R2 (at C5) | Cell Line | IC50 (µM) |
| Analog 1 | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | A431 | 0.08 |
| Analog 2 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | A431 | > 10 |
| Analog 3 | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | A431 | 0.12 |
| Analog 4 | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | A431 | > 10 |
This data highlights the critical influence of the substitution pattern on cytotoxicity. A 3,4,5-trimethoxyphenyl group at the C5 position appears to be crucial for potent tubulin polymerization inhibitory activity in this series.
Table 2: Antiproliferative Activity of 1-(diarylmethyl)-1H-1,2,4-triazole Derivatives in Breast Cancer Cells [4]
| Compound ID | R (Aryl group 1) | R' (Aryl group 2) | Cell Line | IC50 (nM) |
| Hybrid 1 | 3,4,5-Trimethoxyphenyl | 4-Hydroxyphenyl | MCF-7 | 52 |
| Hybrid 2 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | MCF-7 | 120 |
| Hybrid 3 | 4-Methoxyphenyl | 4-Hydroxyphenyl | MCF-7 | >1000 |
These findings suggest that the presence of a 3,4,5-trimethoxyphenyl ring is a key determinant of antiproliferative activity. Furthermore, a hydroxyl group on the second phenyl ring enhances potency compared to a methoxy group.
Enzyme Inhibition
The 1,2,4-triazole scaffold is a common feature in many enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Bearing Azinane Analogues [5]
| Compound ID | Substituent on Phenyl Ring | Target Enzyme | IC50 (µM) |
| Azinane 1 | 3-Methyl | α-Glucosidase | 36.74 ± 1.24 |
| Azinane 2 | 2-Ethyl-6-methyl | α-Glucosidase | 19.35 ± 1.28 |
| Azinane 3 | 3-Methyl | Acetylcholinesterase | 0.73 ± 0.54 |
| Azinane 4 | 2-Ethyl-6-methyl | Acetylcholinesterase | 0.017 ± 0.53 |
This series demonstrates that substitutions on a peripheral phenyl ring can significantly modulate the inhibitory activity against different enzymes. For instance, the 2-ethyl-6-methylphenyl derivative shows greater potency against both α-glucosidase and acetylcholinesterase compared to the 3-methylphenyl analog.
Key Structure-Activity Relationship Insights
Based on the available literature, several key SAR principles for 1,2,4-triazole analogs can be summarized. These principles can guide the design of novel analogs, including those based on the this compound scaffold.
Figure 1. General Structure-Activity Relationship Principles for 1,2,4-Triazole Analogs.
-
N1-Substitution: The substituent at the N1 position, such as the ethyl group in the target compound, plays a significant role in modulating the compound's lipophilicity and its interaction with the target protein's binding pocket. Small alkyl groups are common in many active triazole derivatives.
-
C5-Substitution: The group at the C5 position is often critical for biological activity. In the case of this compound, the methanol group provides a potential hydrogen bonding site, which could be crucial for interaction with a biological target. The data in Table 1 suggests that bulky, electron-rich groups at this position can lead to high potency in certain contexts.
-
C3-Substitution: While the target compound is unsubstituted at C3, modifications at this position in other 1,2,4-triazole series have been shown to fine-tune activity and selectivity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 1,2,4-triazole analogs, based on procedures described in the literature.
General Synthesis of 1,5-Disubstituted-1H-1,2,4-Triazoles
A common route for the synthesis of 1,5-disubstituted-1H-1,2,4-triazoles involves the cyclization of an N-acyl-N'-aroylhydrazine with a dehydrating agent.
Figure 2. General Synthetic Workflow for 1,5-Disubstituted-1H-1,2,4-Triazoles.
Procedure:
-
To a solution of the appropriate aroyl hydrazide in pyridine, the corresponding acyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the completion of the reaction (monitored by TLC).
-
The mixture is then poured into ice-water, and the precipitated N-acyl-N'-aroylhydrazine is filtered, washed with water, and dried.
-
The intermediate is then heated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to effect cyclization.
-
After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the desired 1,5-disubstituted-1H-1,2,4-triazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37 °C.
-
The MTT solution is then removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (Generic Protocol)
The inhibitory effect of compounds on a specific enzyme is typically determined by measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Protocol:
-
The enzyme, substrate, and buffer are pre-incubated at the optimal temperature for the enzyme.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence of a product or a coupled indicator.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a highly privileged structure in the development of new therapeutic agents. While direct structure-activity relationship data for this compound and its immediate analogs is limited, the broader principles derived from diverse 1,2,4-triazole series provide a solid foundation for the rational design of new and more potent drug candidates.
Future research should focus on the systematic exploration of substitutions at the N1, C3, and C5 positions of the triazole ring, particularly with functional groups that can engage in specific interactions with biological targets. The insights presented in this guide, combining comparative data and established experimental protocols, offer a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 1,2,4-triazole-based compounds. The synthesis and biological evaluation of a focused library of this compound analogs would be a logical next step to elucidate the specific SAR for this chemical space and potentially identify novel lead compounds for various therapeutic applications.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Triazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of compounds with potent antifungal and anticancer activities. As novel triazole derivatives are continuously being developed, rigorous validation of their mechanism of action is paramount for their progression as therapeutic candidates. This guide provides an objective comparison of the performance of novel triazoles with existing alternatives, supported by experimental data and detailed protocols for key validation assays.
Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary antifungal mechanism of triazole compounds involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2][3][4] Triazoles specifically target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which is crucial for the conversion of lanosterol to ergosterol.[1][2][3] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately arresting fungal growth.[4]
A secondary mechanism of action in some fungi, such as Aspergillus fumigatus, involves the accumulation of these sterol intermediates, which then induce negative feedback regulation of HMG-CoA reductase (Hmg1), a key enzyme earlier in the ergosterol biosynthesis pathway.[4]
Caption: Antifungal mechanism of novel triazole compounds targeting the ergosterol biosynthesis pathway.
Anticancer Mechanism of Action: A Multifaceted Approach
Unlike their antifungal counterparts, the anticancer activity of triazole derivatives is not attributed to a single, conserved mechanism. Instead, they exhibit a diverse range of actions targeting various hallmarks of cancer. These include:
-
Enzyme Inhibition: Novel triazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin.[5] Other targeted enzymes include carbonic anhydrase, thymidylate synthase, and vascular endothelial growth factor receptor (VEGFR).[6]
-
Induction of Apoptosis: Many triazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This can be initiated through the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[7]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[7]
-
DNA Interaction: Some novel triazoles have been found to intercalate with DNA, which can block DNA replication and lead to cell death.[8]
Caption: Diverse anticancer mechanisms of action exhibited by novel triazole compounds.
Comparative Performance of Novel Triazole Compounds
The efficacy of novel triazole compounds is typically evaluated against established drugs. The following tables summarize the in vitro activity of several novel triazoles compared to standard antifungal and anticancer agents.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Fungal Strain | Novel Triazole (Example) | Fluconazole | Itraconazole | Voriconazole | Reference |
| Candida albicans | Compound 10k: 0.125-1 | 0.5-4 | - | - | [2] |
| Candida glabrata | Compound 14j: 0.125-0.5 | 0.25 | - | - | [2] |
| Aspergillus fumigatus | Compound 10k: 0.125-1 | - | - | - | [2] |
| Trichophyton rubrum | Luliconazole: 0.0005-0.004 | 0.4-64 | 0.085 (GM) | 0.583 (GM) | [9][10] |
| Trichophyton rubrum | Lanoconazole: 0.003 (GM) | 11.58 (GM) | 0.085 (GM) | 0.583 (GM) | [9][10] |
GM: Geometric Mean
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Cancer Cell Line | Novel Triazole (Example) | Doxorubicin | Cisplatin | Erlotinib | Reference |
| A549 (Lung) | Compound 4a: 2.97 | - | 24.15 | - | [11] |
| A549 (Lung) | Compound 7a: 8.67 | 3.24 | - | - | [11] |
| A549 (Lung) | Hybrid 23b: 1.52 | - | 9.24 | - | [7] |
| MCF-7 (Breast) | Compound 23: 1.26 | - | - | - | [6] |
| HCT-116 (Colon) | Compound 22: 5.8 | - | - | - | [6] |
| NCI-H23 (Lung) | Compound 55a: 2.01-2.69 | 1.29 | - | - | [7] |
Experimental Protocols for Mechanism of Action Validation
Detailed and robust experimental protocols are crucial for validating the mechanism of action of novel compounds.
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a fungus.
Methodology:
-
Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Prepare a suspension in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the novel triazole and control drugs in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.
Ergosterol Biosynthesis Analysis (GC-MS)
This method quantifies the sterol composition of fungal cells to confirm the inhibition of ergosterol biosynthesis.
Methodology:
-
Fungal Culture and Treatment: Grow the fungal cells in a suitable liquid medium to mid-log phase. Treat the cells with the novel triazole compound at its MIC or sub-MIC for a defined period (e.g., 8 hours).
-
Sterol Extraction: Harvest the fungal cells by centrifugation. Saponify the cell pellet with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (sterols) with n-heptane.
-
GC-MS Analysis: Evaporate the n-heptane and derivatize the sterols. Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Compare the sterol profiles of treated and untreated cells. A significant decrease in ergosterol and an accumulation of lanosterol and other precursors confirm the inhibition of CYP51.[12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel triazole compound and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16][17]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the novel triazole compound or a vehicle control.
-
Heat Shock: Aliquot the cell suspensions and heat them at different temperatures for a fixed time to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or immunoassays (e.g., HTRF, AlphaScreen).[14][16]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
By employing these robust experimental methodologies and comparative analyses, researchers can effectively validate the mechanism of action of novel triazole compounds, providing a solid foundation for their further development as potent therapeutic agents.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Triazole-Containing Compounds in Breast Cancer Cell Lines
Disclaimer: As of this review, no specific experimental data on the efficacy of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol in breast cancer cell lines is available in the published scientific literature. Therefore, this guide provides a comparative analysis of other well-researched triazole-containing compounds, including both established therapeutics and novel experimental agents, against common breast cancer cell lines.
The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents, leading to a wide range of compounds with diverse mechanisms of action.[1][2][3] This guide compares the in vitro efficacy of prominent triazole-based drugs and novel derivatives, providing a benchmark for their potential therapeutic application in breast cancer research.
Data Presentation: Comparative Efficacy (IC₅₀ Values)
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various triazole-containing compounds and standard chemotherapeutic agents across different breast cancer cell lines. Lower IC₅₀ values indicate higher potency.
Table 1: Efficacy of Clinically Approved Aromatase Inhibitors and Novel Triazole Compounds in Hormone Receptor-Positive (ER+) Breast Cancer Cell Lines
| Compound | Class | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference Comparator | IC₅₀ (µM) |
| Letrozole | Aromatase Inhibitor | Aromatase Enzyme | MCF-7 | Not typically measured by cytotoxicity | - | - |
| Anastrozole | Aromatase Inhibitor | Aromatase Enzyme | MCF-7 | Not typically measured by cytotoxicity | - | - |
| Compound 4q | Di-arylated 1,2,4-triazole | Pro-apoptotic (BAX elevation) | MCF-7 | 4.8 | - | - |
| Compound Vf | Indolyl 1,2,4-triazole | CDK4/6 Inhibition | MCF-7 | 2.91 | Staurosporine | 3.144 |
| Compound Vg | Indolyl 1,2,4-triazole | CDK4/6 Inhibition | MCF-7 | 0.891 | Staurosporine | 3.144 |
| Compound 6 | 1,2,4-triazole-3-thione | Multi-targeted | MCF-7 | 4.23 | Vinblastine | (comparable) |
| Compound 6b | 1,2,3/1,2,4-triazole Hybrid | Aromatase, Pro-apoptotic | MCF-7 | 0.035 (GI₅₀) | Erlotinib | 0.033 (GI₅₀) |
Data sourced from multiple studies investigating novel triazole derivatives.[4][5][6][7]
Table 2: Efficacy of Novel Triazole Compounds in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Class | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference Comparator | IC₅₀ (µM) |
| Compound Vf | Indolyl 1,2,4-triazole | CDK4/6 Inhibition | MDA-MB-231 | 1.914 | Staurosporine | 4.385 |
| Compound Vg | Indolyl 1,2,4-triazole | CDK4/6 Inhibition | MDA-MB-231 | 3.479 | Staurosporine | 4.385 |
| Compound 24 | Phenstatin-Letrozole Hybrid | Tubulin Polymerization | MDA-MB-231 | 0.074 | - | - |
Data sourced from studies on novel triazole compounds targeting various cellular mechanisms.[6][8]
Key Signaling Pathways and Mechanisms of Action
Triazole-containing compounds exert their anticancer effects through various mechanisms. Clinically established triazoles, such as Letrozole and Anastrozole, function as aromatase inhibitors, which is a critical therapeutic strategy for hormone receptor-positive breast cancer.[9][10][11] Novel experimental triazoles have been shown to induce apoptosis, inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs), or disrupt microtubule dynamics.[5][6][8]
Aromatase Inhibition Pathway
Aromatase inhibitors block the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[12][13] This reduces the levels of estrogen available to stimulate the growth of estrogen receptor-positive (ER+) breast cancer cells.
Caption: Mechanism of Triazole-based Aromatase Inhibitors.
Experimental Protocols
The evaluation of novel anticancer compounds requires a standardized set of in vitro assays to determine their efficacy and mechanism of action.
General Workflow for In Vitro Efficacy Testing
The typical workflow involves culturing cancer cell lines, treating them with the compound of interest, and subsequently performing various assays to measure cell health and behavior.
Caption: Standard workflow for testing compound efficacy.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the triazole compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured in 6-well plates and treated with the triazole compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the triazole compound as described for the apoptosis assay.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. breastcancer.org [breastcancer.org]
- 11. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 13. komen.org [komen.org]
Cross-Reactivity Profile of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound, (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, against established therapeutic agents. The data presented herein is intended to provide an objective overview of the compound's selectivity and potential for off-target effects, supported by detailed experimental protocols.
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] this compound is a novel synthetic compound belonging to this class. This document outlines a hypothetical cross-reactivity study comparing it with two well-known antifungal agents: Fluconazole, a triazole-based drug, and Terbinafine, an allylamine antifungal. The primary hypothesized target for this compound is the fungal enzyme Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) of this compound and comparator compounds against the primary target and a panel of human cytochrome P450 enzymes. Lower IC50 values indicate higher potency.
| Target Enzyme | This compound (IC50 in µM) | Fluconazole (IC50 in µM) | Terbinafine (IC50 in µM) |
| Candida albicans Lanosterol 14α-demethylase (CYP51) | 0.8 | 1.2 | > 100 |
| Human CYP2C9 | 25 | 15 | > 100 |
| Human CYP2C19 | 40 | 30 | 85 |
| Human CYP3A4 | 60 | 50 | > 100 |
| Human Squalene Epoxidase | > 100 | > 100 | 0.03 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Lanosterol 14α-demethylase (CYP51) Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of the test compounds against the primary fungal target enzyme.
-
Enzyme Source: Recombinant Candida albicans CYP51 expressed in E. coli.
-
Substrate: Lanosterol.
-
Assay Principle: The assay measures the conversion of lanosterol to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. The reaction is monitored by quantifying the depletion of the NADPH cofactor spectrophotometrically at 340 nm.
-
Procedure:
-
A reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 0.5 µM recombinant CYP51, and 1 µM cytochrome P450 reductase is prepared.
-
Test compounds are serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration is kept below 1%.
-
The reaction is initiated by the addition of 10 µM lanosterol and 100 µM NADPH.
-
The decrease in absorbance at 340 nm is monitored for 15 minutes at 37°C using a microplate reader.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Human Cytochrome P450 Inhibition Assays
These assays assess the potential for off-target inhibition of major human drug-metabolizing enzymes.
-
Enzyme Source: Human liver microsomes containing a cocktail of CYP enzymes (CYP2C9, CYP2C19, CYP3A4).
-
Substrate: Specific fluorescent probe substrates for each isoenzyme (e.g., Luciferin-H for CYP2C9, Luciferin-ME for CYP2C19, and Luciferin-PFBE for CYP3A4).
-
Assay Principle: The assay measures the inhibition of the metabolism of a fluorescent probe substrate by the test compounds. A decrease in the fluorescent signal indicates inhibition.
-
Procedure:
-
Test compounds are serially diluted and pre-incubated with human liver microsomes and a NADPH-regenerating system in a 96-well plate.
-
The specific fluorescent probe substrate for the target CYP isoenzyme is added to initiate the reaction.
-
The plate is incubated at 37°C for the specified time for each isoenzyme.
-
The reaction is stopped, and the fluorescent signal is read using a microplate fluorometer.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Human Squalene Epoxidase Inhibition Assay
This assay evaluates the inhibitory potential of the compounds against a key enzyme in the cholesterol biosynthesis pathway, which is the target for the comparator drug Terbinafine.
-
Enzyme Source: Recombinant human squalene epoxidase.
-
Substrate: Squalene.
-
Assay Principle: The assay measures the conversion of squalene to 2,3-oxidosqualene. The consumption of the NADPH cofactor is monitored at 340 nm.
-
Procedure:
-
The reaction mixture is prepared with 100 mM Tris-HCl buffer (pH 7.4), 1 mM EDTA, and recombinant human squalene epoxidase.
-
Test compounds are added at various concentrations.
-
The reaction is initiated by the addition of 50 µM squalene and 200 µM NADPH.
-
The rate of NADPH consumption is measured by monitoring the decrease in absorbance at 340 nm.
-
IC50 values are calculated from the concentration-response curves.
-
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the workflow for assessing the cross-reactivity of the test compounds.
Caption: Workflow for cross-reactivity profiling of test compounds.
Signaling Pathway: Fungal Ergosterol Biosynthesis
This diagram illustrates the fungal ergosterol biosynthesis pathway and the points of inhibition for the tested compounds.
Caption: Fungal ergosterol biosynthesis pathway and inhibitor targets.
References
A Comparative Analysis of 1,2,4-Triazoles and 1,2,3-Triazoles in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are cornerstone scaffolds in medicinal chemistry. Their two primary isomers, the 1,2,4-triazole and 1,2,3-triazole, have emerged as privileged structures in a vast array of therapeutic agents. This guide provides a comprehensive and objective comparison of these two isomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to aid researchers in the strategic design of novel drug candidates.
Core Structural and Physicochemical Differences
The arrangement of nitrogen atoms within the five-membered ring fundamentally distinguishes 1,2,4- and 1,2,3-triazoles, influencing their electronic distribution, dipole moment, hydrogen bonding capacity, and ultimately, their pharmacological profiles. In 1,2,4-triazoles, the nitrogen atoms are at positions 1, 2, and 4, while in 1,2,3-triazoles, they are in adjacent positions.[1] This seemingly subtle difference has profound implications for their roles in drug-target interactions.
A summary of key physicochemical properties of the parent triazole molecules is presented in Table 1. The inherent polarity of triazoles generally contributes to a lower logP, which can enhance water solubility.[2] The metabolic stability of the triazole ring is a valuable asset in drug discovery.[2]
Table 1: Comparative Physicochemical Properties of Parent Triazoles
| Property | 1,2,4-Triazole | 1,2,3-Triazole | Reference(s) |
| pKa (of conjugate acid) | 2.19 - 2.45 | ~1.2 | [2] |
| pKa (of NH proton) | 10.26 | 9.4 | [2] |
| Calculated logP | -0.48 | -0.15 | [3] |
| Dipole Moment (Debye) | 2.72 (gas phase) | 4.38 (calculated) | [2] |
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of each triazole isomer has significantly influenced its prevalence in medicinal chemistry.
1,2,3-Triazoles: The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is highly efficient, regioselective, and boasts a wide substrate scope, making it ideal for the rapid generation of compound libraries.
1,2,4-Triazoles: A common and versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[4][5][6] This approach allows for the introduction of various substituents on the triazole ring.
Below are representative experimental protocols for the synthesis of each isomer.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole via CuAAC "Click" Chemistry
This protocol is adapted from a demonstrated laboratory experiment.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel, combine benzyl azide (1 mmol) and phenylacetylene (1 mmol).
-
Add a 1:1 mixture of tert-butanol and water.
-
To this mixture, add copper(I) iodide (0.1 mmol) and triethylamine (0.2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, extract the crude product with ethyl acetate.
-
Purify the product via column chromatography using a hexane-ethyl acetate mixture as the eluent to yield the desired 1-benzyl-4-phenyl-1,2,3-triazole.
Experimental Protocol: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol from Thiosemicarbazide
This protocol is a generalized procedure based on established methods.[4][7]
Materials:
-
Substituted carboxylic acid
-
4-Phenylthiosemicarbazide
-
Phosphorus oxychloride (POCl3) or Polyphosphate ester (PPE)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Acylation: A mixture of a substituted carboxylic acid (1 mmol) and 4-phenylthiosemicarbazide (1 mmol) is refluxed in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester to form the corresponding acylthiosemicarbazide intermediate.
-
Cyclization: The intermediate is then heated under reflux in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for several hours.
-
Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.
-
Purification: The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.
Comparative Biological Activities
Both 1,2,3- and 1,2,4-triazole scaffolds are found in a wide range of biologically active molecules. However, there are notable trends in their therapeutic applications.
Anticancer Activity
Both isomers have been extensively explored as anticancer agents, with numerous derivatives demonstrating potent antiproliferative activity against various cancer cell lines.[1][8][9][10][11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2: Comparative Anticancer Activity (IC50 Values in µM) of Representative Triazole Derivatives
| Compound Type | Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,2,3-Triazole | Phosphonate-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| Phosphonate-Triazole (8) | A-549 (Lung) | 21.25 | [9] | |
| Phosphonate-Triazole (8) | MCF-7 (Breast) | 18.06 | [9] | |
| Phosphonate-Triazole (8) | MDA-MB-231 (Breast) | 16.32 | [9] | |
| 1,2,4-Triazole | 4-(((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1-hexadecyl-1H-1,2,3-triazole | MCF-7 (Breast) | Potent | [10] |
| 2,6-Cl2C6H3 derivative | Various (NCI60 panel) | Significant activity | [10] | |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivative (7c) | MCF-7 (Breast) | 1.8 | [11] | |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivative (7c) | HeLa (Cervical) | 2.1 | [11] | |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivative (7c) | A549 (Lung) | 3.5 | [11] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazole compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazole compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, forming the core of many clinically successful "azole" antifungal agents like fluconazole and itraconazole.[1] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
While some 1,2,3-triazole derivatives have shown antifungal activity, the 1,2,4-triazole isomer remains dominant in this therapeutic area.
Experimental Protocol: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against CYP51.[12][13][14][15]
Materials:
-
Recombinant human or fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Test compounds (triazole derivatives)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC or GC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a mixture containing the buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.
-
Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of lanosterol remaining and the product formed.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Antibacterial Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, including activity against drug-resistant strains.[1][16][17][18][19] They can act on various bacterial targets, including DNA gyrase and topoisomerase IV.[16]
Table 3: Comparative Antibacterial Activity (MIC Values in µg/mL) of Representative Triazole Derivatives
| Compound Type | Derivative/Compound ID | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 1,2,3-Triazole | Sulfadiazine-ZnO hybrid | K. pneumoniae (carbapenem-resistant) | 2 - 18 | [16] |
| Os(II) complex | S. aureus (MRSA) | 4 - 8 | [16] | |
| 1,2,4-Triazole | Ofloxacin derivative | S. aureus | 0.25 - 1 | [18] |
| Clinafloxacin hybrid (14a-c) | S. aureus (MRSA) | 0.25 | [18] | |
| Thione-substituted triazole | S. aureus | 1.56 | [18] |
Signaling Pathways and Mechanisms of Action: A Deeper Dive
Beyond broad-spectrum activity, specific triazole derivatives have been developed to target key signaling pathways implicated in disease.
Inhibition of p97 ATPase by 1,2,4-Triazole Derivatives
The AAA+ ATPase p97 (also known as VCP) is a critical regulator of protein homeostasis and a promising target for cancer therapy.[20] The 1,2,4-triazole derivative NMS-873 is a potent allosteric inhibitor of p97.[20][21][22][23][24] It binds to a cryptic groove in the D2 domain of p97, interacting with the inter-subunit signaling (ISS) motif.[20][21] This interaction locks the ISS motif, preventing the conformational changes necessary for substrate translocation and ultimately leading to an accumulation of ubiquitinated proteins and cell death.[20][21]
Conclusion
Both 1,2,4- and 1,2,3-triazoles are exceptionally valuable scaffolds in medicinal chemistry, each with its distinct advantages. The 1,2,4-triazole isomer has a long-standing history of success, particularly in the development of antifungal agents. The 1,2,3-triazole isomer has witnessed a surge in interest due to the synthetic ease provided by click chemistry, leading to its exploration in a wide range of therapeutic areas, including oncology.
The choice between these two isomers in drug design should be guided by the specific therapeutic target and the desired physicochemical properties. This guide provides a foundation for researchers to make informed decisions in the development of next-generation triazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. isres.org [isres.org]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 15. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Mechanistic insight into substrate processing and allosteric inhibition of human p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In Vivo Validation of Triazole Derivatives as Potent Antitumor Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with triazole derivatives emerging as a particularly promising class of compounds. Their inherent structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This guide provides an objective comparison of the in vivo antitumor activity of several recently investigated triazole derivatives, supported by experimental data and detailed protocols to aid in the evaluation and future development of this important class of molecules.
Comparative Efficacy of Triazole Derivatives in Preclinical Cancer Models
The antitumor potential of various triazole derivatives has been validated in a range of in vivo cancer models. This section summarizes the key findings for four distinct compounds: DAN94, a novel triazole derivative; MPA and OBC, two 1,2,4-triazole derivatives; and a series of triazolo-thiadiazoles (KA39, KA25, and KA26).
Table 1: Summary of In Vivo Antitumor Activity of Selected Triazole Derivatives
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Mechanism of Action |
| DAN94 | Breast Cancer (MCF-7 Xenograft) | C57BL mice | Not specified | Prevented tumor growth.[1][2][3] | Targets mitochondrial metabolism, promotes ROS production, and induces apoptosis.[1][2][3] |
| MPA | Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) | Swiss Albino Mice | 25 & 50 mg/kg, oral | EAC Model: - Increased mean survival time.- Restored hematological parameters towards normal.- Reduced body weight gain associated with tumor growth.[4]DLA Model: - Reduced tumor volume and weight.[2][5] | Not specified |
| OBC | Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) | Swiss Albino Mice | 25 & 50 mg/kg, oral | EAC Model: - Significantly increased mean survival time (up to 50% at 50 mg/kg).[4]- Restored hematological parameters towards normal.[4]- Reduced body weight gain associated with tumor growth.[4]DLA Model: - Reduced tumor volume and weight.[2][5] | Not specified |
| KA39, KA25, KA26 | Colon Cancer (HT-29 Xenograft) | CB17 SCID Mice | Intraperitoneal injection | Showed significant tumor growth inhibition. | Inhibit the PI3K/Akt signaling pathway by targeting AKT1 and AKT2. |
Detailed Experimental Protocols
Reproducibility and accurate interpretation of in vivo studies are contingent on detailed and transparent methodologies. The following sections outline the experimental protocols for the key studies cited in this guide.
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models (MPA and OBC)
-
Animal Model: Male Swiss albino mice.[4]
-
Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC or DLA cells.
-
Treatment Groups:
-
Control (vehicle)
-
MPA (25 mg/kg, p.o.)
-
MPA (50 mg/kg, p.o.)
-
OBC (25 mg/kg, p.o.)
-
OBC (50 mg/kg, p.o.)
-
Standard drug (e.g., 5-Fluorouracil, 20 mg/kg, i.p.)
-
-
Treatment Schedule: Daily administration for a specified period (e.g., 9 or 14 days), starting 24 hours after tumor inoculation.
-
Efficacy Parameters:
-
Mean Survival Time: Monitored daily, and the percentage increase in lifespan (% ILS) was calculated.
-
Tumor Volume and Weight (DLA model): Measured at the end of the experiment.
-
Hematological Parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) levels were determined from blood samples.
-
Body Weight: Monitored to assess the effect on tumor growth-related weight gain.
-
Human Colon Cancer Xenograft Model (KA39, KA25, KA26)
-
Animal Model: CB17 Severe Combined Immunodeficient (SCID) mice.
-
Tumor Induction: Subcutaneous injection of HT-29 human colon adenocarcinoma cells.
-
Treatment Groups:
-
Control (vehicle)
-
KA39 (dose not specified)
-
KA25 (dose not specified)
-
KA26 (dose not specified)
-
-
Treatment Schedule: Intraperitoneal (i.p.) administration. The exact dosing schedule was not detailed in the provided abstracts.
-
Efficacy Parameters:
-
Tumor Growth Inhibition: Tumor volume was measured at regular intervals to determine the extent of tumor growth inhibition compared to the control group.
-
Breast Cancer Xenograft Model (DAN94)
-
Animal Model: C57BL mice.[3]
-
Tumor Induction: Xenograft tumor implants of human breast cancer cell line MCF-7.[1][2][3]
-
Treatment: The specific drug, dose, and administration route were not detailed in the available abstracts.
-
Efficacy Parameters:
Visualizing Mechanisms of Action and Experimental Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.
Conclusion
The in vivo studies on triazole derivatives presented in this guide highlight their significant potential as anticancer agents. Compounds such as DAN94, MPA, OBC, and the triazolo-thiadiazole series have demonstrated promising efficacy in various preclinical models of breast and colon cancer, as well as leukemia models. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon these findings. Furthermore, the elucidation of the PI3K/Akt signaling pathway as a key target for some of these derivatives offers a clear direction for mechanism-based drug development and optimization. Future research should focus on obtaining more comprehensive quantitative in vivo data, including dose-response relationships and pharmacokinetic/pharmacodynamic analyses, to facilitate the translation of these promising compounds into clinical candidates.
References
A Head-to-Head Comparison of Synthetic Routes to 1,2,4-Triazoles: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and diverse applications. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic strategy is crucial for efficiency and yield. This guide provides a head-to-head comparison of four prominent methods for synthesizing 1,2,4-triazoles: the Pellizzari reaction, the Einhorn-Brunner reaction, a modern copper-catalyzed approach, and a microwave-assisted synthesis.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the synthesis of a representative 1,2,4-triazole, 3,5-diphenyl-1,2,4-triazole, and its isomers, allowing for a direct comparison of the different synthetic routes.
| Reaction Name | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) |
| Pellizzari Reaction | Benzamide, Benzoylhydrazide | None (neat) | 250°C, 3 hours | 60-70%[1] |
| Einhorn-Brunner Reaction | N-Formylbenzamide, Phenylhydrazine | Glacial Acetic Acid | Reflux, 4 hours | Moderate[1] |
| Copper-Catalyzed Synthesis | Phenylacetylene, Azidobenzene | Cu(I) catalyst | Varies (e.g., rt to mild heating) | High (often >80%) |
| Microwave-Assisted Synthesis | Benzohydrazide, Benzonitrile | Basic alumina | Microwave irradiation (150W), 10 min | 92% |
Experimental Protocols: Detailed Methodologies
Reproducibility is key in chemical synthesis. Below are the detailed experimental protocols for each of the compared methods.
Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This classical method involves the thermal condensation of an amide and a hydrazide.
Procedure: An intimate mixture of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol) is prepared.[1] The mixture is then heated in an oil bath to 250°C for 3 hours.[1] During this time, the evolution of water vapor is observed as the mixture gradually solidifies. After cooling, the solid mass is pulverized and washed with a dilute solution of hydrochloric acid to remove any unreacted starting materials. The crude product is subsequently washed with water and purified by recrystallization from ethanol to yield 3,5-diphenyl-1,2,4-triazole.[1]
Einhorn-Brunner Reaction: Synthesis of 1,5-Diphenyl-1,2,4-triazole
This method provides access to N-substituted 1,2,4-triazoles from the condensation of an imide with a hydrazine.
Procedure: N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in glacial acetic acid (20 mL).[1] The resulting solution is heated to reflux for 4 hours.[1] After the reaction is complete, the mixture is cooled and poured into ice-water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 1,5-diphenyl-1,2,4-triazole.
Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles
Modern organometallic chemistry offers efficient and milder routes to 1,2,4-triazoles. This example outlines a general procedure for a copper-catalyzed cycloaddition.
Procedure: In a typical procedure, a mixture of an N-phenylbenzamidine, a nitrile, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
Microwave technology can dramatically reduce reaction times and often improve yields in organic synthesis.
Procedure: A mixture of a hydrazide (1 mmol), a nitrile (1.1 mmol), and basic alumina (0.5 g) is subjected to microwave irradiation at 150 W for 10 minutes. After completion of the reaction, the mixture is cooled to room temperature and the product is extracted with a suitable solvent (e.g., ethyl acetate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Mandatory Visualization: Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
References
Confirming Triazole Binding Modes: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, unequivocally determining the binding mode of a compound to its target protein is a cornerstone of structure-based drug design. Among the various techniques available, single-crystal X-ray crystallography remains the gold standard, providing high-resolution, three-dimensional insights into molecular interactions. This guide offers a comparative overview of X-ray crystallography for validating the binding mode of triazole derivatives, a prevalent scaffold in medicinal chemistry. We present supporting experimental data, detailed methodologies, and visualizations to illustrate the workflow and underlying principles.
Triazole moieties are frequently incorporated into drug candidates due to their favorable metabolic stability, synthetic accessibility, and ability to engage in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[1] Understanding the precise orientation and interactions of the triazole ring and its substituents within a protein's binding site is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2] While techniques like NMR spectroscopy and computational modeling provide valuable information, X-ray crystallography offers direct visualization of the protein-ligand complex at the atomic level.[3][4]
Comparative Analysis of Triazole Binding Modes
The power of X-ray crystallography lies in its ability to reveal subtle differences in the binding modes of closely related analogues, thereby rationalizing structure-activity relationships (SAR). The data presented in Table 1, derived from crystallographic studies of various triazole inhibitors, exemplifies the level of detail that can be obtained. This information is invaluable for guiding medicinal chemistry efforts.
| Compound/Ligand | Target Protein | PDB ID | Resolution (Å) | Key Interactions with Triazole Moiety | Additional Notes |
| Triazole Analogue 1b | Trypsin | 6U22 | 1.55 | Hydrogen bond between triazole nitrogen and backbone amide of Gly193. | The 1,5-disubstituted triazole acts as a disulfide mimetic, constraining the peptide backbone.[5] |
| Triazole Analogue 3b | Plasmin | 6Q1U | 1.85 | Similar interaction pattern to the trypsin complex, showcasing conserved binding mode across related proteases. | The triazole bridge provides enhanced stability compared to a native disulfide bond.[5] |
| MD77 | Steroid Sulfatase (STS) | N/A | N/A | Docking studies suggest hydrogen bonding and hydrophobic interactions within the active site. | The triazole core allows for the positioning of aromatic rings to mimic the steroidal substrate.[2] |
| BMTTP | N/A (Crystal structure of the compound itself) | CCDC 2118911 | N/A | The triazole ring is nearly planar, and its orientation is influenced by intramolecular hydrogen bonds.[6] | Provides conformational information of the ligand in its unbound state. |
| 1,2,4-Triazolo[...]indole 3 | N/A (Crystal structure of the compound itself) | CCDC 2000574 | N/A | The triazole and indole rings are twisted relative to each other. | Illustrates the inherent conformational preferences of the triazole scaffold.[7] |
Experimental Protocols
The successful determination of a triazole-protein co-crystal structure involves a multi-step process, from protein expression and purification to crystallographic data analysis. The following is a generalized workflow.
Protein Expression and Purification
For successful crystallization, a high-purity, homogenous protein sample is required. This typically involves:
-
Cloning and Expression: The gene encoding the target protein is cloned into a suitable expression vector, which is then transformed into an expression host (e.g., E. coli, insect cells, or mammalian cells).
-
Cell Lysis and Clarification: The cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cell debris.
-
Chromatography: The protein of interest is purified from the clarified lysate using a series of chromatography steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. Protein purity is typically assessed by SDS-PAGE.
Crystallization of the Protein-Ligand Complex
There are two primary methods for obtaining crystals of a protein-ligand complex:
-
Co-crystallization: The purified protein is incubated with the triazole compound in solution before crystallization trials are set up. This method is often preferred when the ligand induces a conformational change in the protein or when the ligand has low solubility.[8] The concentration of the ligand should be in excess of the protein concentration, typically 5-10 fold molar excess, to ensure saturation of the binding site.[8]
-
Soaking: Crystals of the apo-protein (protein without the ligand) are grown first. These crystals are then transferred to a solution containing the triazole compound.[9] The ligand diffuses into the crystal lattice and binds to the protein. Soaking is a higher-throughput method when screening a library of compounds against a target for which apo crystals are readily available.[8] Ligand concentration in the soaking solution is typically in the range of 1-10 mM.[9]
Crystallization is often performed using vapor diffusion methods (sitting drop or hanging drop) where the protein-ligand solution is mixed with a precipitant solution and allowed to equilibrate.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen to minimize radiation damage during data collection.[9] The frozen crystal is then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.
Structure Determination and Refinement
The diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using methods such as molecular replacement (if a structure of a homologous protein is available) or experimental phasing. This yields an initial electron density map. A model of the protein-ligand complex is then built into the electron density map and refined to improve its agreement with the experimental data. The quality of the final model is assessed by metrics such as R-factor and R-free.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow for X-ray crystallography and the logical flow of structure-based drug design.
Caption: Experimental workflow for determining the co-crystal structure of a protein with a triazole ligand.
Caption: The role of X-ray crystallography in the iterative cycle of structure-based drug design.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Safety Operating Guide
Safe Disposal of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic compound likely to be classified as hazardous waste. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar triazole-containing chemicals is mandated.
I. Hazard Assessment and Waste Classification
Initial assessment of available safety data for analogous compounds, such as (1H-1,2,4-Triazol-1-yl)methanol and other triazole derivatives, suggests that this compound should be handled as a hazardous substance.[1][2] The Environmental Protection Agency (EPA) lists related triazole compounds as hazardous waste, reinforcing the need for cautious handling and disposal.[3]
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: Potential to cause skin and serious eye irritation.[2]
-
Respiratory Effects: May cause respiratory irritation.[2]
Based on these potential hazards, all waste containing this compound must be classified and handled as hazardous waste.
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection, storage, and disposal of waste containing this compound.
A. Waste Segregation and Collection:
-
Identify Waste Streams: Segregate waste into the following categories:
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weigh paper, pipette tips).
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
Sharps Waste: Contaminated needles, scalpels, or broken glassware.
-
-
Use Designated Waste Containers:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containers must be compatible with the waste type (e.g., polyethylene for liquids) and have a secure, tight-fitting lid.
-
B. On-site Storage:
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Container Management: Keep containers closed at all times except when adding waste.
-
Accumulation Time: Adhere to institutional and regulatory limits for the on-site accumulation of hazardous waste.
C. Disposal Procedure:
-
Engage a Licensed Waste Disposal Vendor: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash. All disposal must be conducted through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company.
-
Complete Waste Manifests: Accurately complete all required waste manifest forms provided by your EHS office, detailing the chemical composition and quantity of the waste.
-
Schedule Pickup: Arrange for the collection of the hazardous waste by the licensed vendor in coordination with your EHS department.
IV. Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS office. Follow your institution's established spill response protocol. For small, manageable spills, trained personnel wearing appropriate PPE may proceed with the following:
-
Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is limited, related triazole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, a stringent approach to personal protection is required.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Ensure no tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. Goggles are required when there is a splash hazard.[2][3] |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved lab coat. |
| Respiratory Protection | Fume hood or respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and ensure procedural safety. The following diagram outlines the recommended operational plan for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
1. Weighing the Compound:
-
Always weigh the solid form of this compound inside a chemical fume hood to prevent inhalation of any airborne particles.
-
Use a tared, sealed container to transport the compound to the balance.
-
Clean any spills immediately with an appropriate absorbent material.
2. Solution Preparation:
-
All solutions should be prepared inside a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed waste container | Collect all solid waste, including contaminated weighing paper and absorbent materials. The container should be clearly labeled as "Hazardous Waste" with the full chemical name. |
| Liquid Waste | Labeled, sealed waste container | All solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other incompatible waste streams. |
| Contaminated PPE | Designated waste bag | Gloves, disposable lab coats, and other contaminated PPE should be placed in a designated waste bag for hazardous materials. |
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Caption: Immediate actions to take in case of an emergency involving this compound.
First Aid Measures
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Always have the Safety Data Sheet for a related compound available when seeking medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
